BAY-u 9773
説明
a leukotriene C4 antagonist
特性
IUPAC Name |
4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-RBVMPENBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154978-38-8 | |
| Record name | BAY u9773 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of BAY-u 9773: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, exhibiting comparable affinity for both the CysLT1 and CysLT2 receptor subtypes.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators derived from arachidonic acid that play a pivotal role in inflammatory and allergic responses.[3] Their actions, which include smooth muscle contraction, increased vascular permeability, and eosinophil recruitment, are mediated through the activation of CysLT receptors.[3][4] By competitively blocking these receptors, this compound effectively inhibits the downstream signaling cascades responsible for these pathophysiological effects. This document provides a comprehensive overview of the mechanism of action of this compound, including its interaction with CysLT receptors, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified using various in vitro assays, including calcium mobilization, radioligand binding, and smooth muscle contraction assays. The following tables summarize the key quantitative data.
| Assay Type | Receptor | Ligand | IC50 (nM) | Reference |
| Calcium Mobilization | CysLT1 | LTD4 | ~5000 | [5][6] |
| Calcium Mobilization | CysLT2 | LTD4 | 18.3 ± 1.1 | [5][6] |
| Calcium Mobilization | CysLT2 | LTC4 | 19.5 ± 3.8 | [5][6] |
| Radioligand Binding ([³H]-LTD4) | CysLT2 | LTD4 | 496 ± 173 | [6] |
Table 1: Inhibitory Potency (IC50) of this compound in Calcium Mobilization and Radioligand Binding Assays.
| Tissue Preparation | Agonist | pA2 Value | Reference |
| Guinea Pig Ileum | LTC4 | 6.1 | [7] |
Table 2: Antagonist Potency (pA2) of this compound in Smooth Muscle Contraction Assays.
Signaling Pathways
Cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs). Both CysLT1 and CysLT2 receptors primarily couple to the Gq/11 family of G-proteins.[4][8] Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8] this compound, as a competitive antagonist, prevents the binding of cysteinyl leukotrienes to these receptors, thereby inhibiting this signaling cascade.
Experimental Protocols
Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This assay assesses the functional antagonism of this compound on smooth muscle contraction induced by CysLT receptor agonists.
Methodology:
-
Tissue Preparation:
-
Male guinea pigs are euthanized by cervical dislocation.
-
The terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves to a CysLT agonist (e.g., LTC4 or LTD4) are generated.
-
The tissues are then washed and incubated with this compound at various concentrations for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
-
Data Analysis:
-
The contractile responses are measured isometrically.
-
The antagonist potency is determined by a Schild plot analysis, yielding a pA2 value. A slope not significantly different from unity suggests competitive antagonism.[7]
-
Radioligand Binding Assay (Guinea Pig Lung Membranes)
This assay determines the affinity of this compound for CysLT receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Guinea pig lungs are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled CysLT ligand (e.g., [³H]-LTD4) and varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT agonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CysLT receptor agonists.
Methodology:
-
Cell Culture and Loading:
-
Cells expressing CysLT1 or CysLT2 receptors (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
The cells are seeded into microplates and allowed to adhere.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a loading buffer.
-
-
Assay Procedure:
-
The cells are washed to remove excess dye.
-
The cells are pre-incubated with various concentrations of this compound.
-
A CysLT agonist (e.g., LTD4 or LTC4) is added to stimulate the cells.
-
-
Detection and Analysis:
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined from the concentration-response curves.[5][6]
-
Conclusion
This compound acts as a non-selective, competitive antagonist at both CysLT1 and CysLT2 receptors. By blocking the binding of endogenous cysteinyl leukotrienes, it effectively inhibits the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and subsequent cellular responses that contribute to inflammation and smooth muscle contraction. The quantitative data from various in vitro assays consistently demonstrate its potent antagonistic activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CysLT receptor antagonists.
References
- 1. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
BAY-u 9773 as a non-selective CysLT receptor antagonist.
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-u 9773, a non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors. This document details its mechanism of action, quantitative binding and functional data, and key experimental protocols for its characterization.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects are mediated through two G-protein coupled receptors: the CysLT₁ and CysLT₂ receptors. While selective CysLT₁ receptor antagonists are established therapeutics, the role of the CysLT₂ receptor is less understood. This compound is a valuable pharmacological tool for investigating the combined roles of both CysLT₁ and CysLT₂ receptors due to its non-selective antagonist profile.
Mechanism of Action
This compound functions as a competitive antagonist at both CysLT₁ and CysLT₂ receptors. By binding to these receptors, it prevents the binding of endogenous CysLTs, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. The activation of CysLT receptors typically leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound blocks this signaling cascade by preventing the initial receptor activation.
Figure 1: CysLT Receptor Signaling and this compound Inhibition
Quantitative Data
The antagonist activity of this compound has been quantified in various in vitro systems. The following tables summarize the reported binding affinities (pKi), functional antagonist potencies (pA₂), and inhibitory concentrations (IC₅₀).
Table 1: Binding Affinity of this compound
| Preparation | Radioligand | pKi | Reference |
| Guinea-pig lung homogenate | [³H]LTD₄ | 7.0 ± 0.1 | [1] |
Table 2: Functional Antagonist Potency of this compound (pA₂ values)
| Tissue Preparation | Agonist | Receptor Type | pA₂ Value | Reference |
| 'Typical' CysLT Receptors | LTC₄ / LTD₄ | Likely CysLT₁ | 6.8 - 7.4 | [1] |
| 'Atypical' CysLT Receptors | LTC₄ / LTD₄ | Likely CysLT₂ | 6.8 - 7.7 | [1] |
| Guinea-pig ileum longitudinal muscle | LTC₄ | CysLT₂ | 6.1 | [2] |
Table 3: Inhibitory Potency of this compound (IC₅₀ values)
| Assay System | Agonist | Receptor | IC₅₀ (nM) | Reference |
| Recombinant CysLT₁ reporter cells (luminescence) | LTD₄ | CysLT₁ | ~5000 | [3][4] |
| Recombinant CysLT₂ reporter cells (calcium mobilization) | LTD₄ | CysLT₂ | 18.3 ± 1.1 | [3][4] |
| Recombinant CysLT₂ reporter cells (calcium mobilization) | LTC₄ | CysLT₂ | 19.5 ± 3.8 | [3][4] |
| Membranes from recombinant CysLT₂ receptor cell line ([³H]-LTD₄ binding) | LTD₄ | CysLT₂ | 496 ± 173 | [4] |
Note on IC₅₀ values: The significant difference in IC₅₀ values between CysLT₁ and CysLT₂ receptors in recombinant systems suggests a higher affinity for CysLT₂ under these specific experimental conditions, which contrasts with some qualitative descriptions of it having "approximately equal" affinity.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound.
-
Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig lung) or cells expressing CysLT receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LTD₄), and varying concentrations of this compound.
-
To determine non-specific binding, include tubes with an excess of a non-labeled CysLT receptor antagonist.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of this compound.
-
Cell Preparation:
-
Culture cells endogenously expressing or recombinantly overexpressing CysLT₁ or CysLT₂ receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate containing the loaded cells into a fluorescence plate reader or a fluorescence microscope.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and incubate for a specified period.
-
Stimulate the cells with a CysLT agonist (e.g., LTD₄ or LTC₄) and record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the increase in intracellular calcium concentration based on the change in fluorescence intensity.
-
Plot the agonist-induced calcium response against the concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of the agonist response.
-
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Sensitization and Challenge:
-
Sensitize animals (e.g., guinea pigs or mice) with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum).
-
After a sensitization period, challenge the animals with an aerosolized solution of OVA to induce an allergic airway response.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the OVA challenge.
-
-
Assessment of Airway Inflammation:
-
At a specified time point after the final challenge, perform a bronchoalveolar lavage (BAL) to collect airway fluid.
-
Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells (e.g., eosinophils).
-
Analyze BAL fluid for inflammatory mediators (e.g., cytokines, chemokines).
-
Assess airway hyperresponsiveness to bronchoconstrictors (e.g., methacholine).
-
Collect lung tissue for histological analysis of inflammation and mucus production.
-
-
Data Analysis:
-
Compare the inflammatory parameters in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.
-
Mandatory Visualizations
References
- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
BAY-u 9773: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, playing a significant role in research aimed at understanding the pathophysiology of inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its biological activity, the signaling pathways it modulates, and representative experimental protocols for its study.
Chemical Structure and Properties
This compound, with the IUPAC name 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid, is a dicarboxylic acid and a structural analogue of leukotriene E4.[1][2] Its chemical structure is fundamental to its biological activity, allowing it to bind to and block the action of cysteinyl leukotrienes at their receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid | [1] |
| Synonyms | 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid | [1] |
| CAS Number | 154978-38-8 | [1] |
| Molecular Formula | C₂₇H₃₆O₅S | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a competitive antagonist at two subtypes of cysteinyl leukotriene receptors: the 'typical' CysLT1 receptor and the 'atypical' CysLT receptor, now largely recognized as the CysLT2 receptor.[1][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases, causing bronchoconstriction, increased vascular permeability, and eosinophil migration. By blocking these receptors, this compound effectively inhibits the downstream signaling pathways initiated by cysteinyl leukotrienes.
The dual antagonism of this compound is a key feature, as both CysLT1 and CysLT2 receptors are implicated in inflammatory processes. Its activity has been characterized in a variety of smooth muscle preparations and in radioligand binding assays.[1]
Table 2: Pharmacological Activity of this compound
| Assay Type | Receptor Target | Preparation | Agonist | Value | Source |
| Functional Antagonism (pA₂ / pKB) | 'Typical' CysLT (CysLT1) | Guinea-pig trachea | LTD₄ | 7.4 | [1] |
| 'Typical' CysLT (CysLT1) | Human bronchus | LTD₄ | 6.8 | [1] | |
| 'Atypical' CysLT (CysLT2) | Guinea-pig ileum | LTC₄ | 6.1 | [4] | |
| 'Atypical' CysLT (CysLT2) | Ferret spleen | LTC₄ | 7.7 | [1] | |
| Radioligand Binding (pKi) | CysLT₁ | Guinea-pig lung homogenate | [³H]LTD₄ | 7.0 ± 0.1 | [1] |
| Inhibition (IC₅₀) | CysLT1 | CHO cells (human receptor) | LTD₄ | 0.44 µM | [5] |
| CysLT2 | HEK293 cells (human receptor) | LTD₄ | 0.30 µM | [5] |
Signaling Pathways
Cysteinyl leukotrienes mediate their effects through G-protein coupled receptors (GPCRs). The CysLT1 receptor is known to couple primarily through Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The signaling pathways for the CysLT2 receptor are more complex and can also involve Gq-mediated pathways. This compound, by competitively binding to these receptors, prevents the initiation of this signaling cascade.
Experimental Protocols
The following are representative protocols for the characterization of CysLT receptor antagonists like this compound. These are based on established methodologies in the field; for exact experimental conditions, consulting the primary literature is recommended.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to its receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea-pig lung) in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT receptor ligand (e.g., [³H]LTD₄), and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the pKᵢ (the negative logarithm of the inhibitor binding constant) using the Cheng-Prusoff equation.
Isolated Smooth Muscle Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a CysLT receptor agonist.
Methodology:
-
Tissue Preparation: Dissect the desired tissue (e.g., guinea-pig trachea) and prepare strips of smooth muscle.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). Apply an initial tension to the tissue.
-
Equilibration: Allow the tissue to equilibrate for a set period, with periodic washing.
-
Antagonist Incubation: Add this compound (at a fixed concentration) or its vehicle to the organ bath and allow it to incubate with the tissue.
-
Agonist Challenge: Construct a cumulative concentration-response curve by adding increasing concentrations of a CysLT receptor agonist (e.g., LTD₄ or LTC₄) to the organ bath.
-
Recording: Record the isometric contractions of the smooth muscle using a force transducer connected to a data acquisition system.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the agonist concentration. Compare the dose-response curves in the absence and presence of this compound. A rightward shift in the dose-response curve in the presence of the antagonist is indicative of competitive antagonism. Calculate the pA₂ value from a Schild plot, which quantifies the potency of the antagonist.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of CysLT1 and CysLT2 receptors in health and disease. Its well-characterized chemical structure and dual antagonistic properties at these key inflammatory receptors have made it a standard reference compound in the field. The experimental protocols outlined in this guide provide a framework for the continued study of this and other CysLT receptor modulators, contributing to the development of novel therapeutics for inflammatory disorders.
References
- 1. Thromboxane A2 antagonist inhibits leukotriene D4-induced smooth muscle contraction in guinea-pig lung parenchyma, but not in trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Leukotriene receptors as potential therapeutic targets [jci.org]
The Discovery and Development of BAY-u 9773: A Dual Cysteinyl Leukotriene Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinities and antagonist activities, detailed experimental protocols for key assays, and a visualization of its mechanism of action within the cysteinyl leukotriene signaling pathway. This document serves as a valuable resource for researchers investigating the role of cysteinyl leukotrienes in physiology and disease.
Introduction: The Emergence of a Dual CysLT Receptor Antagonist
The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in the pathophysiology of asthma and other allergic diseases.[1] Their effects are mediated through specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. In the early 1990s, research efforts were focused on developing antagonists for these receptors to treat inflammatory conditions.
This compound was developed by Bayer as a tool to probe the function of these receptors.[2][3] It was one of the first compounds identified to exhibit antagonist activity at both the "typical" CysLT receptors (now known as CysLT1) and the "atypical" receptors (now understood to be the CysLT2 subtype).[2] This dual antagonism made this compound a valuable pharmacological tool for differentiating the roles of the two receptor subtypes and for studying disease models where both receptors are implicated.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through radioligand binding assays and in vitro functional assays using various smooth muscle preparations.
Receptor Binding Affinity
Radioligand binding studies using [³H]leukotriene D₄ in guinea pig lung homogenates demonstrated that this compound competitively displaces the binding of this endogenous ligand.[2]
| Radioligand | Preparation | pKi | Reference |
| [³H]Leukotriene D₄ | Guinea Pig Lung Homogenate | 7.0 ± 0.1 | [2] |
In Vitro Antagonist Activity
The antagonist potency of this compound was determined in functional assays by measuring its ability to inhibit the contraction of various smooth muscle tissues induced by CysLT receptor agonists. The pA₂ value is a measure of the antagonist's potency.
| Agonist | Tissue Preparation | Receptor Subtype(s) | pA₂ (or pKb) | Reference |
| Leukotriene D₄ | Guinea Pig Trachea | CysLT₁ ("Typical") | 6.8 - 7.4 | [2] |
| Leukotriene C₄ | Guinea Pig Trachea | CysLT₂ ("Atypical") | 6.8 - 7.7 | [2] |
| Leukotriene C₄ | Guinea Pig Ileum | CysLT₂ | 6.1 | [4] |
Key Experimental Protocols
The following sections detail the methodologies used in the initial characterization of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT receptor in guinea pig lung membranes.[2][5][6][7][8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for the CysLT receptor.
Materials:
-
Guinea pig lung tissue
-
[³H]Leukotriene D₄ (Radioligand)
-
This compound (Test Compound)
-
Unlabeled Leukotriene D₄ (for non-specific binding)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]leukotriene D₄.
-
To separate sets of tubes, add:
-
Assay buffer only (for total binding).
-
A high concentration of unlabeled leukotriene D₄ (for non-specific binding).
-
Increasing concentrations of this compound (for competition binding).
-
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Smooth Muscle Contraction Assay
This protocol describes an in vitro method to assess the antagonist activity of this compound on guinea pig tracheal smooth muscle.[10][11][12][13][14]
Objective: To determine the pA₂ value of this compound against leukotriene-induced tracheal smooth muscle contraction.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Leukotriene C₄ or Leukotriene D₄ (Agonists)
-
This compound (Antagonist)
-
Organ bath system with force transducer and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Place the trachea in cold Krebs-Henseleit solution.
-
Cut the trachea into rings of a consistent width.
-
Suspend each tracheal ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Apply an optimal resting tension to the tracheal rings and allow them to equilibrate.
-
-
Contraction Assay:
-
After equilibration, perform a cumulative concentration-response curve for the agonist (e.g., LTD₄) to establish a baseline response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for a predetermined time.
-
Perform a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each agonist concentration.
-
Plot the contractile response against the logarithm of the agonist concentration for each concentration of this compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (the ratio of the EC₅₀ in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA₂ value.
-
Mechanism of Action: Antagonism of CysLT Receptor Signaling
This compound acts as a competitive antagonist at both CysLT1 and CysLT2 receptors. These receptors are G-protein coupled receptors that, upon activation by cysteinyl leukotrienes, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction and inflammation. By binding to the CysLT1 and CysLT2 receptors without activating them, this compound prevents the binding of endogenous leukotrienes and blocks this downstream signaling cascade.[15][16][17][18]
Conclusion
This compound was a seminal compound in the study of cysteinyl leukotriene pharmacology. Its characterization as a dual antagonist of both CysLT1 and CysLT2 receptors provided the scientific community with a crucial tool to dissect the distinct and overlapping roles of these receptors in health and disease. The data and experimental protocols summarized in this guide highlight the foundational work that established this compound as a valuable research compound and paved the way for a deeper understanding of the cysteinyl leukotriene system.
References
- 1. atsjournals.org [atsjournals.org]
- 2. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist activities of the leukotriene analogue BAY u9773 in guinea pig lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization of [3H]leukotriene D4 receptor complex from guinea pig lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 12. rmj.org.pk [rmj.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. Cooling-induced contraction of guinea pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]
- 16. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BAY-u 9773 in Leukotriene Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and non-selective competitive antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2.[1][2][3][4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[5][6] By blocking the action of these mediators at their receptors, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the CysLT signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the leukotriene signaling cascade, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a direct antagonist at both CysLT1 and CysLT2 receptors, inhibiting the downstream signaling cascades initiated by the binding of endogenous cysteinyl leukotrienes.[1][7] Its non-selective nature allows for the simultaneous blockade of both major CysLT receptor subtypes, making it a broad-spectrum inhibitor of cysteinyl leukotriene-mediated effects.[2][3] The antagonism is competitive, meaning this compound binds reversibly to the same site as the natural ligands (LTC4, LTD4, LTE4) and its inhibitory effect can be overcome by increasing concentrations of the agonist.[8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the antagonist activity of this compound at cysteinyl leukotriene receptors.
Table 1: Antagonist Potency (pA2 Values) of this compound in Functional Assays
| Tissue/Preparation | Agonist | Receptor Subtype(s) | pA2 Value | Reference |
| Guinea-pig Ileum | Leukotriene C4 (LTC4) | 'Atypical' (CysLT2-like) | 6.1 | [8] |
| Various Smooth Muscle | Leukotriene C4/D4 | 'Typical' (CysLT1-like) | 6.8 - 7.4 | [1] |
| Various Smooth Muscle | Leukotriene C4/D4 | 'Atypical' (CysLT2-like) | 6.8 - 7.7 | [1] |
Table 2: Binding Affinity (pKi) of this compound
| Radioligand | Tissue/Preparation | Receptor Subtype(s) | pKi Value | Reference |
| [3H]Leukotriene D4 | Guinea-pig Lung Homogenate | CysLT1/CysLT2 | 7.0 ± 0.1 | [1] |
Leukotriene Signaling Pathways and this compound Intervention
Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cell stimulation, arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione to form LTC4. LTC4 is subsequently metabolized to LTD4 and LTE4. These CysLTs then bind to their respective G-protein coupled receptors (GPCRs), CysLT1 and CysLT2, on target cells to elicit a variety of biological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. This compound exerts its effects by blocking the binding of these ligands to CysLT1 and CysLT2 receptors.
Caption: Leukotriene synthesis and signaling pathway with the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for CysLT receptors.
-
Objective: To quantify the displacement of a radiolabeled CysLT receptor ligand by this compound.
-
Materials:
-
Membrane preparation from a tissue or cell line expressing CysLT receptors (e.g., guinea-pig lung homogenate).
-
Radioligand: [3H]LTD4.
-
Non-labeled this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the membrane preparation with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CysLT receptor antagonist (e.g., 1 µM LTD4).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Guinea Pig Ileum Contraction Assay
This functional assay is used to determine the antagonist potency (pA2) of this compound against CysLT-induced smooth muscle contraction.
-
Objective: To measure the ability of this compound to inhibit LTC4 or LTD4-induced contractions of isolated guinea pig ileum.
-
Materials:
-
Isolated guinea pig ileum segments.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and recording system.
-
Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4) as the agonist.
-
This compound at various concentrations.
-
-
Protocol:
-
Mount a segment of the guinea pig ileum in the organ bath under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing.
-
Obtain a cumulative concentration-response curve for the agonist (LTC4 or LTD4) to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
The rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.
-
Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to block CysLT-induced increases in intracellular calcium.
-
Objective: To determine the effect of this compound on CysLT receptor-mediated calcium signaling.
-
Materials:
-
A cell line endogenously or recombinantly expressing CysLT1 or CysLT2 receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Leukotriene C4 (LTC4) or Leukotriene D4 (LTD4) as the agonist.
-
This compound at various concentrations.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
-
-
Protocol:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of the agonist (LTC4 or LTD4).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The inhibition of the agonist-induced calcium response by this compound is quantified.
-
An IC50 value for this compound can be determined by plotting the percentage inhibition against the concentration of the antagonist.
-
Conclusion
This compound is a critical research tool for elucidating the complex roles of the cysteinyl leukotriene signaling pathways in health and disease. Its ability to potently and non-selectively antagonize both CysLT1 and CysLT2 receptors allows for a comprehensive blockade of CysLT-mediated effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other CysLT receptor antagonists, ultimately contributing to the development of novel therapeutics for inflammatory disorders.
References
- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-u 9773: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of BAY-u 9773, a non-selective antagonist of cysteinyl leukotriene receptors.
Core Compound Properties
This compound is a potent tool for investigating the roles of cysteinyl leukotrienes (CysLTs) in various physiological and pathological processes. Its key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 154978-38-8 | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
| Molecular Formula | C₂₇H₃₆O₅S | [1] |
| Mechanism of Action | Non-selective competitive antagonist of CysLT₁ and CysLT₂ receptors. | [2] |
Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators involved in inflammatory and allergic responses. They exert their effects by binding to two main G-protein coupled receptors, CysLT₁R and CysLT₂R. This compound acts by blocking these receptors, thereby inhibiting the downstream signaling cascades.
Caption: Cysteinyl Leukotriene Synthesis and Signaling Pathway with this compound Antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to CysLT receptors.
-
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
-
Methodology:
-
Membrane Preparation: Homogenize guinea pig lung tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]LTD₄ (a radiolabeled CysLT₁R agonist) and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Functional Smooth Muscle Assay (Schild Analysis)
This assay assesses the antagonist activity of this compound on smooth muscle contraction induced by CysLT receptor agonists.
-
Experimental Workflow:
Caption: Workflow for Functional Smooth Muscle Assay and Schild Analysis.
-
Methodology:
-
Tissue Preparation: Isolate longitudinal muscle strips from the guinea pig ileum and mount them in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve to a CysLT receptor agonist (e.g., LTC₄ or LTD₄).
-
Antagonist Incubation: Wash the tissues and then incubate them with a fixed concentration of this compound for a predetermined time.
-
Second Agonist Response: In the continued presence of this compound, generate a second cumulative concentration-response curve to the same agonist.
-
Schild Plot Analysis: Repeat steps 4 and 5 with several different concentrations of this compound. Calculate the dose ratio for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of this compound is then constructed. The x-intercept of the linear regression line provides the pA₂ value, a measure of the antagonist's affinity.[3]
-
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to block the increase in intracellular calcium induced by CysLT receptor agonists.
-
Experimental Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) that has been stably transfected to express either the human CysLT₁ or CysLT₂ receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Incubate the dye-loaded cells with various concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a CysLT receptor agonist (e.g., LTD₄) and monitor the change in intracellular calcium concentration by measuring the fluorescence or luminescence using a plate reader.
-
Data Analysis: Determine the extent to which this compound inhibits the agonist-induced calcium mobilization to calculate its potency as an antagonist at each receptor subtype.[4]
-
References
- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAY-u 9773 in Cysteinyl Leukotriene Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-u 9773 is a potent, non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This technical guide provides an in-depth overview of the primary research areas where this compound is utilized, focusing on its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its receptor antagonism and visual representations of relevant biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers employing this compound to investigate the roles of cysteinyl leukotrienes in inflammatory and respiratory diseases.
Introduction to this compound
This compound, with the chemical name 6(R)-(4-Carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid, is a synthetic compound that has been instrumental in elucidating the function of cysteinyl leukotrienes (CysLTs).[1] CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3][4] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1][2]
This compound is distinguished by its ability to antagonize both CysLT1 and CysLT2 receptors with similar affinity, making it a valuable tool for studying the combined effects of these receptors or for investigating responses where the specific receptor subtype is unknown.[5][6][7] Its use in preclinical research has contributed significantly to our understanding of CysLT signaling in airway inflammation and hyperresponsiveness.
Primary Research Areas
The primary application of this compound lies in the field of inflammation and respiratory pharmacology . Specifically, it is extensively used in studies investigating:
-
Asthma and Allergic Rhinitis: this compound is employed in animal models of asthma to study the role of CysLTs in bronchoconstriction, airway hyperresponsiveness, eosinophilic inflammation, and mucus production.[6]
-
Cysteinyl Leukotriene Receptor Characterization: As a non-selective antagonist, it is used to differentiate between CysLT receptor subtypes and to identify physiological responses mediated by these receptors.
-
Signal Transduction Pathways: Researchers utilize this compound to probe the downstream signaling cascades initiated by CysLT receptor activation.
-
Drug Discovery: While not a clinical drug itself, this compound serves as a reference compound in the development and characterization of novel and selective CysLT receptor antagonists.
Quantitative Pharmacological Data
The antagonist activity of this compound at CysLT1 and CysLT2 receptors has been quantified in various in vitro assays. The following table summarizes key pharmacological parameters.
| Parameter | Receptor | Species | Value | Reference |
| IC50 | CysLT1 | Human | ~5000 nM | [8] |
| CysLT2 | Human | 18.3 ± 1.1 nM (vs LTD4) | [8][9] | |
| 19.5 ± 3.8 nM (vs LTC4) | [8][9] | |||
| pA2 / pKB | CysLT1 ('typical') | Guinea Pig | 6.8 - 7.4 | [6] |
| CysLT2 ('atypical') | Guinea Pig | 6.8 - 7.7 | [6] | |
| CysLT2 | Guinea Pig | 6.1 | [10] | |
| pKi | CysLT1 | Guinea Pig | 7.0 ± 0.1 | [6] |
Signaling Pathways Modulated by this compound
Cysteinyl leukotriene receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. This compound, by blocking the binding of CysLTs to these receptors, inhibits these downstream events.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is commonly used.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to CysLT receptors.
-
Objective: To quantify the inhibitory constant (Ki) of this compound for CysLT1 and CysLT2 receptors.
-
Materials:
-
Cell membranes expressing human CysLT1 or CysLT2 receptors.
-
Radioligand (e.g., [3H]-LTD4).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, a high concentration of an unlabeled CysLT receptor ligand is added to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit CysLT-induced intracellular calcium release.
-
Objective: To determine the functional antagonist potency (IC50) of this compound.
-
Materials:
-
HEK293 cells stably expressing CysLT1 or CysLT2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CysLT agonist (e.g., LTD4 or LTC4).
-
This compound.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CysLT agonist at a fixed concentration (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
-
In Vivo Model of Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs
This animal model is used to assess the in vivo efficacy of this compound in a disease-relevant context.
-
Objective: To evaluate the ability of this compound to inhibit antigen-induced airway hyperresponsiveness.
-
Materials:
-
Male Hartley guinea pigs.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (adjuvant).
-
This compound.
-
Vehicle for drug administration.
-
Aerosol delivery system.
-
Whole-body plethysmograph to measure airway resistance.
-
Bronchoconstrictor agent (e.g., histamine or methacholine).
-
-
Procedure:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0 and day 7.
-
Antigen Challenge: On day 21, expose the sensitized animals to an aerosol of OVA for a defined period to induce an asthmatic response.
-
Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or oral) at a specific time point before the antigen challenge.
-
Measurement of Airway Hyperresponsiveness: At a set time after the OVA challenge (e.g., 24 hours), place the animals in the whole-body plethysmograph.
-
Measure baseline airway resistance.
-
Expose the animals to increasing concentrations of aerosolized histamine or methacholine and measure the change in airway resistance.
-
Data Analysis: Construct dose-response curves for the bronchoconstrictor agent for both the this compound-treated and vehicle-treated groups. Compare the provocative concentration of the bronchoconstrictor required to cause a certain increase in airway resistance (e.g., PC200) between the groups to determine the protective effect of this compound.
-
Experimental and Logical Workflow
The evaluation of a CysLT receptor antagonist like this compound typically follows a hierarchical workflow, progressing from in vitro to in vivo studies.
Conclusion
This compound remains a cornerstone research tool for investigating the complex biology of the cysteinyl leukotriene system. Its non-selective antagonism of both CysLT1 and CysLT2 receptors provides a unique advantage for dissecting the integrated roles of these receptors in health and disease. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of inflammation, respiratory diseases, and drug development, facilitating the effective use of this compound in their studies.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 5. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Antagonism of BAY-u 9773: A Technical Guide to its Interaction with CysLT1 and CysLT2 Receptors
For Immediate Release: December 8, 2025
This technical guide provides an in-depth analysis of BAY-u 9773, a potent antagonist of both cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators involved in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis. Their effects are mediated through the activation of CysLT receptors. While selective CysLT1 antagonists are established therapeutics, dual antagonists like this compound offer a valuable tool for investigating the distinct and overlapping roles of both CysLT1 and CysLT2 in health and disease. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the biochemical and pharmacological properties of this compound.
Core Concept: Dual Receptor Antagonism
This compound is a non-selective antagonist that exhibits comparable affinity and potency at both the CysLT1 and CysLT2 receptors.[1][2] This dual activity is crucial for dissecting the complex signaling pathways initiated by CysLTs, as both receptors are often co-expressed in various tissues and cell types, including airway smooth muscle cells, inflammatory cells, and vascular endothelial cells.[3] While initially characterized for its antagonism, some studies suggest that this compound may also act as a partial agonist at the CysLT2 receptor.[3][4]
Quantitative Analysis of Receptor Antagonism
The following tables summarize the quantitative data regarding the antagonistic activity of this compound at CysLT1 and CysLT2 receptors, compiled from key studies.
Table 1: Functional Antagonism of this compound
| Receptor | Assay Type | Agonist | Preparation | Parameter | Value | Reference |
| CysLT1 | Luminescence | 10 nM LTD₄ | Recombinant CysLT1 Reporter Cells | IC₅₀ | ~5000 nM | [4][5] |
| CysLT2 | Calcium Mobilization | 10 nM LTD₄ | Recombinant CysLT2 Reporter Cells | IC₅₀ | 18.3 ± 1.1 nM | [4][5] |
| CysLT2 | Calcium Mobilization | 10 nM LTC₄ | Recombinant CysLT2 Reporter Cells | IC₅₀ | 19.5 ± 3.8 nM | [4][5] |
| "Typical" CysLT (CysLT1) | Smooth Muscle Contraction | LTD₄ | Guinea Pig Trachea | pA₂ | 7.4 | [6] |
| "Typical" CysLT (CysLT1) | Smooth Muscle Contraction | LTD₄ | Human Bronchus | pKB | 6.8 | [6] |
| "Atypical" CysLT (CysLT2) | Smooth Muscle Contraction | LTD₄ | Ferret Trachea | pA₂ | 7.7 | [6] |
| "Atypical" CysLT (CysLT2) | Smooth Muscle Contraction | LTC₄ | Guinea Pig Ileum | pA₂ | 6.1 | [7] |
Table 2: Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Parameter | Value | Reference |
| CysLT1 | [³H]-LTD₄ | Recombinant CysLT1 Receptor Cell Membranes | IC₅₀ | >10,000 nM | [4] |
| CysLT2 | [³H]-LTD₄ | Recombinant CysLT2 Receptor Cell Membranes | IC₅₀ | 496 ± 173 nM | [4] |
| CysLT | [³H]-LTD₄ | Guinea Pig Lung Homogenate | pKᵢ | 7.0 ± 0.1 | [6] |
Signaling Pathways and Mechanism of Action
Cysteinyl leukotrienes, upon binding to their respective G protein-coupled receptors (GPCRs), trigger a cascade of intracellular events. Both CysLT1 and CysLT2 are known to couple primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound acts by competitively binding to these receptors, thereby preventing the binding of endogenous ligands like LTC₄ and LTD₄ and inhibiting downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-u 9773 in In Vitro Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, by inducing smooth muscle contraction, increasing vascular permeability, and promoting eosinophil recruitment. In airway smooth muscle, the activation of CysLT receptors, particularly the CysLT1 receptor, initiates a signaling cascade that leads to bronchoconstriction.[3]
These application notes provide a comprehensive guide for the utilization of this compound as a pharmacological tool to investigate the role of cysteinyl leukotrienes in in vitro smooth muscle contraction assays. The protocols detailed below are primarily designed for isolated organ bath studies using tissues such as guinea pig trachea or ileum, which are well-established models for studying CysLT receptor-mediated responses.
Mechanism of Action of Cysteinyl Leukotrienes in Smooth Muscle Contraction
Cysteinyl leukotrienes mediate their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. The CysLT1 receptor is coupled to the Gq/11 protein. Upon agonist binding (e.g., LTD₄), the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3] this compound competitively antagonizes the binding of cysteinyl leukotrienes to both CysLT1 and CysLT2 receptors, thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.
Caption: Signaling pathway of cysteinyl leukotriene-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Compound: this compound
-
Agonists: Leukotriene C₄ (LTC₄) or Leukotriene D₄ (LTD₄)
-
Tissues: Guinea pig trachea or ileum
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1)
-
Gases: Carbogen (95% O₂ / 5% CO₂)
-
Equipment:
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Water bath with circulator (37°C)
-
Dissection tools (scissors, forceps)
-
Surgical silk thread
-
Preparation of Isolated Smooth Muscle Tissue (Guinea Pig Trachea)
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Excise the trachea and place it immediately in cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully dissect away any adhering connective and adipose tissue.
-
Cut the trachea into rings, each approximately 4-5 mm in length.[1][4]
-
Tie a silk thread through the lumen of each tracheal ring at two opposing points.
Organ Bath Assay Procedure
-
Mount the tracheal rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.[1][5]
-
Connect one silk thread to a fixed hook at the bottom of the chamber and the other to a force-displacement transducer.
-
Apply an optimal resting tension to the tissues (typically 1-2 grams for guinea pig trachea) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh PSS every 15-20 minutes.[5]
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). Once a stable contraction is achieved, wash the tissues until the tension returns to baseline.
-
Control Concentration-Response Curve (CRC) to Agonist:
-
Add the CysLT agonist (e.g., LTC₄ or LTD₄) to the organ bath in a cumulative, stepwise manner, allowing the contraction to stabilize at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
After the maximal response is achieved, wash the tissues extensively until the tension returns to the baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Agonist CRC in the Presence of Antagonist:
-
While the tissue is still incubated with this compound, repeat the cumulative addition of the CysLT agonist to generate a second CRC.
-
A competitive antagonist like this compound is expected to cause a rightward parallel shift in the agonist's CRC.
-
-
Repeat steps 6 and 7 with increasing concentrations of this compound to obtain a series of shifted CRCs.
Caption: Experimental workflow for determining the antagonist properties of this compound.
Data Analysis
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control CRC.
-
Plot the log-concentration of the agonist versus the percentage response for each CRC (control and in the presence of different concentrations of this compound).
-
For each concentration of this compound, determine the dose ratio (DR). The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (DR - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity.
-
The pA₂ value is determined from the x-intercept of the Schild regression line. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response observed in the absence of the antagonist. A higher pA₂ value indicates a more potent antagonist.
Data Presentation
The potency of this compound as a competitive antagonist is quantified by its pA₂ value. Data from multiple experiments should be summarized in a table for clear comparison.
| Tissue Preparation | Agonist | Antagonist | pA₂ Value (Mean ± SEM) | Schild Plot Slope | Reference |
| Guinea Pig Ileum | LTC₄ | This compound | 6.1 | ~1.0 | Fictional Example |
| Guinea Pig Trachea | LTD₄ | This compound | 7.2 ± 0.2 | 0.98 ± 0.05 | Fictional Example |
| Human Bronchus | LTD₄ | This compound | 7.5 ± 0.3 | 1.02 ± 0.06 | Fictional Example |
Note: The pA₂ values presented in this table are for illustrative purposes to demonstrate how data should be structured. Researchers should determine these values experimentally.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of CysLT1 and CysLT2 receptors in smooth muscle physiology and pathophysiology. The protocols outlined in these application notes provide a robust framework for conducting in vitro smooth muscle contraction assays to characterize the competitive antagonist properties of this compound. Accurate determination of its pA₂ value allows for the quantitative assessment of its potency and contributes to a deeper understanding of cysteinyl leukotriene-mediated signaling in various smooth muscle tissues.
References
- 1. The effect of varying carbachol concentration on the slope of Schild plots of selective beta-adrenoceptor antagonists in the carbachol-contracted guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 4. Are the pA2 values of selective beta-adrenoceptor antagonists valid when obtained on guinea-pig tracheal preparations contracted with carbachol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene signaling through perinuclear CysLT(1) receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-u 9773 in a Guinea Pig Asthma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BAY-u 9773, a cysteinyl leukotriene receptor antagonist, in a well-established guinea pig model of allergic asthma induced by ovalbumin. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to assess the efficacy of this compound in mitigating asthma-related bronchoconstriction.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus hypersecretion. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma by binding to CysLT receptors on airway smooth muscle cells, leading to bronchoconstriction.[1][2]
This compound is a selective antagonist of the CysLT1 receptor, which is known to mediate many of the asthmatic responses.[3] The guinea pig is a widely used animal model for asthma research due to the physiological and pharmacological similarities of its respiratory system to that of humans.[4][5] This protocol outlines a method to induce an asthma-like phenotype in guinea pigs and to evaluate the therapeutic potential of this compound.
Signaling Pathway of Cysteinyl Leukotrienes in Bronchoconstriction
Cysteinyl leukotrienes exert their effects by binding to G protein-coupled receptors, primarily the CysLT1 receptor, on the surface of airway smooth muscle cells.[6][7] This binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, ultimately resulting in smooth muscle contraction and bronchoconstriction.[6] this compound acts as a competitive antagonist at the CysLT1 receptor, thereby inhibiting the downstream signaling and preventing bronchoconstriction.
Experimental Protocol
This protocol is divided into three main stages: sensitization of the animals, ovalbumin challenge and drug administration, and measurement of airway responsiveness.
Materials and Reagents
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Saline solution (0.9% NaCl)
-
This compound
-
Anesthetics (e.g., urethane or a combination of ketamine and xylazine)
-
Whole-body plethysmograph
-
Nebulizer
-
Intravenous injection supplies
Experimental Workflow
Detailed Methodology
3.3.1. Animal Sensitization [8][9]
-
On day 1, actively sensitize guinea pigs by an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of ovalbumin and 100 mg of aluminum hydroxide in saline.
-
On day 14, administer a booster i.p. injection of the same ovalbumin/aluminum hydroxide suspension.
-
House the animals under standard laboratory conditions with free access to food and water.
3.3.2. Ovalbumin Challenge and this compound Administration (Day 21)
-
Anesthetize the sensitized guinea pigs.
-
Divide the animals into treatment and control groups.
-
Proposed this compound Administration:
-
Intravenous (i.v.) Administration: Based on in vitro potency and protocols for similar compounds, a starting dose range of 0.1 - 1 mg/kg administered 15-30 minutes prior to ovalbumin challenge is proposed. The optimal dose should be determined through dose-response studies.
-
Aerosol Administration: An aerosolized solution of this compound (e.g., 1-10 mg/ml) can be administered for a fixed period (e.g., 5-10 minutes) before the ovalbumin challenge.
-
-
Place the animal in a whole-body plethysmograph to record baseline respiratory parameters.
-
Expose the animal to an aerosol of 0.1% ovalbumin in saline for a defined period (e.g., up to 5 minutes or until signs of respiratory distress are observed).[9]
3.3.3. Measurement of Bronchoconstriction [8]
-
Continuously monitor and record airway resistance (Penh) using the whole-body plethysmograph for a period of at least 30 minutes following the ovalbumin challenge.
-
The peak increase in airway resistance and the duration of the bronchoconstrictor response are the primary endpoints.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide a comparative overview of in vivo doses for other leukotriene receptor antagonists in guinea pig models, which can serve as a reference for dose selection of this compound.
Table 1: In Vitro Antagonist Activity of this compound in Guinea Pig Trachea
| Agonist | This compound Concentration (µM) | pA2 Value | Reference |
| LTC4 | 0.3 - 10 | 6.1 | [3] |
Table 2: In Vivo Efficacy of Other CysLT1 Antagonists in Guinea Pig Asthma Models
| Antagonist | Route of Administration | Effective Dose | Effect | Reference |
| Montelukast | Oral | 10 mg/kg | Inhibition of LTD4-induced bronchoconstriction | N/A |
| Zafirlukast | Intravenous | 1 µmol/kg | Inhibition of antigen-induced bronchoconstriction | N/A |
| Pranlukast | Oral | 30-100 mg/kg | Reduction of early and late-phase bronchoconstriction | N/A |
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of this compound in a guinea pig model of allergic asthma. By following these detailed methodologies, researchers can obtain valuable data on the potential of this compound as a therapeutic agent for asthma. It is recommended to perform pilot studies to determine the optimal dose and route of administration for this compound in this specific model.
References
- 1. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]
- 3. BAY u9773--an LTC4 antagonist in the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexamethasone in Mouse Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse models of airway inflammation are critical for understanding the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. Dexamethasone, a potent synthetic glucocorticoid, is a widely used positive control in these models due to its robust anti-inflammatory properties. These application notes provide detailed protocols for the administration of dexamethasone in common mouse models of allergic airway inflammation, summarize its effects on key inflammatory parameters, and illustrate its mechanism of action.
Data Presentation: Efficacy of Dexamethasone
The following tables summarize the quantitative effects of dexamethasone treatment on key asthma-related parameters in allergen-challenged mice.
Table 1: Effect of Dexamethasone on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Allergen Model | Dexamethasone Dose & Route | Effect on Total Cells | Effect on Eosinophils | Effect on Neutrophils | Effect on Macrophages | Reference |
| House Dust Mite (HDM) | 2.5 mg/kg, i.p. | Significantly Reduced | Significantly Reduced | Significantly Reduced | - | [1][2] |
| Ovalbumin (OVA) | 1 mg/kg, p.o. | Significantly Decreased | Significantly Decreased | - | - | [3] |
| Ovalbumin (OVA) | Not Specified | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Reduced | [4] |
| House Dust Mite (HDM) + Diesel Exhaust Particles | 2 mg/kg, daily | Abrogated Cell Recruitment | Abrogated | Reduced | - | [4] |
Table 2: Effect of Dexamethasone on Airway Hyperresponsiveness (AHR)
| Allergen Model | Dexamethasone Dose & Route | AHR Measurement Method | Effect on AHR | Reference |
| House Dust Mite (HDM) | 2.5 mg/kg, i.p. | Whole-body plethysmography (Penh) | Significantly Reduced | [1][2] |
| Ovalbumin (OVA) | Not Specified | Airway Resistance Measurement | Significantly Reduced | [5] |
Table 3: Effect of Dexamethasone on Cytokines and Immunoglobulins
| Allergen Model | Dexamethasone Dose & Route | Parameter | Effect | Reference |
| Ovalbumin (OVA) | Not Specified | IL-18 and IL-1β in BALF | Significantly Decreased | [5] |
| House Dust Mite (HDM) | 2.5 mg/kg, i.p. | Total Serum IgE | Significantly Reduced | [1][2] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This is a widely used model to induce a Th2-dominant inflammatory response characteristic of allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
Whole-body plethysmography system
-
Methacholine
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
Dexamethasone Treatment: Administer dexamethasone (e.g., 1-2.5 mg/kg) via intraperitoneal injection or oral gavage daily, starting one day before the first allergen challenge and continuing throughout the challenge period. A control group should receive the vehicle (e.g., PBS or saline).
-
Airway Challenge: From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.[4]
-
Measurement of Airway Hyperresponsiveness (AHR): Twenty-four hours after the final OVA challenge, measure AHR using a whole-body plethysmography system.[4] Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.[4]
-
Sample Collection and Analysis: Forty-eight hours after the last challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect BALF for differential cell counting and cytokine analysis.
-
Collect blood for serum IgE measurement.
-
Harvest lung tissue for histological analysis (e.g., H&E and PAS staining) and gene expression analysis.
-
House Dust Mite (HDM)-Induced Allergic Airway Inflammation
This model is considered more clinically relevant as HDM is a common human allergen.
Materials:
-
BALB/c or C57BL/6 mice
-
House Dust Mite (HDM) extract
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
Invasive or non-invasive lung function measurement system
Protocol:
-
Sensitization and Challenge: Administer HDM extract intranasally or intratracheally to mice. A common protocol involves daily administration for 5 consecutive days, followed by a rest period of 2 days, and this cycle is repeated for several weeks.
-
Dexamethasone Treatment: For a prevention study, administer dexamethasone (e.g., 2.5 mg/kg, i.p.) 1 hour before each HDM challenge.[1][2] For a reversal study, induce airway inflammation first, and then administer dexamethasone.[1][2]
-
Measurement of Airway Hyperresponsiveness (AHR): Measure AHR 24 hours after the final HDM challenge in response to a bronchoconstrictor like methacholine.
-
Sample Collection and Analysis: Collect BALF, blood, and lung tissue for analysis as described in the OVA model.
Signaling Pathways and Mechanisms of Action
Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and modulates gene expression through several mechanisms.
Caption: Dexamethasone's mechanism of action in airway inflammation.
Experimental Workflow Visualization
Caption: Experimental workflow for OVA-induced asthma and dexamethasone treatment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dexamethasone attenuates airway inflammation in mouse models with allergic asthma [journal11.magtechjournal.com]
Application Notes and Protocols: BAY-u 9773 as a Tool for Studying Eosinophil Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and selective cysteinyl-leukotriene (CysLT) receptor antagonist with activity at both the CysLT1 and CysLT2 receptor subtypes.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of allergic and inflammatory diseases, including asthma and allergic rhinitis.[3][4] They are known to be potent chemoattractants for eosinophils, a key cell type involved in the inflammatory cascade of these conditions.[3][5] The ability of this compound to block the action of CysLTs makes it a valuable pharmacological tool for investigating the role of these mediators in eosinophil infiltration and for exploring the therapeutic potential of CysLT receptor antagonism.[1][2]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in studying eosinophil infiltration, and a summary of its receptor binding affinities.
Mechanism of Action
This compound is a structural analogue of the cysteinyl-leukotriene, LTE₄.[2] It functions as a competitive antagonist at CysLT receptors, thereby preventing the binding of endogenous CysLTs and inhibiting their pro-inflammatory effects.[1][2] Eosinophils express CysLT1 receptors, and the activation of these receptors by CysLTs promotes eosinophil chemotaxis, adhesion, and survival.[3][4] By blocking these receptors, this compound can effectively inhibit the CysLT-mediated recruitment of eosinophils to sites of inflammation.
Signaling Pathway of Cysteinyl-Leukotrienes in Eosinophils and Inhibition by this compound
Caption: CysLT signaling and this compound inhibition.
Quantitative Data
The following table summarizes the reported receptor antagonist activities of this compound. This data is crucial for determining appropriate experimental concentrations.
| Preparation | Receptor Type | Agonist | pA₂ or pKᵢ Value | Reference |
| Guinea-pig lung homogenate | CysLT₁ | [³H]LTD₄ | 7.0 ± 0.1 (pKᵢ) | [1] |
| Various smooth muscle | 'Typical' CysLT | LTC₄/LTD₄ | 6.8 - 7.4 (pA₂) | [1] |
| Various smooth muscle | 'Atypical' CysLT | LTC₄/LTD₄ | 6.8 - 7.7 (pA₂) | [1] |
| Guinea-pig ileum | CysLT₂ | LTC₄ | 6.1 (pA₂) | [2] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro method to assess the effect of this compound on eosinophil migration in response to a CysLT chemoattractant.
Materials:
-
Isolated human or animal eosinophils
-
This compound
-
Cysteinyl-leukotriene (e.g., LTD₄)
-
Chemotaxis chambers (e.g., modified Boyden chambers)
-
Polycarbonate filters (typically 5 µm pore size for eosinophils)
-
Culture medium (e.g., RPMI 1640 with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Experimental Workflow:
Caption: In vitro eosinophil chemotaxis workflow.
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from peripheral blood of healthy donors or from appropriate animal models using established methods such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Prepare a solution of the chemoattractant (e.g., LTD₄) in culture medium at a concentration known to induce eosinophil chemotaxis (e.g., 10 nM).
-
-
Pre-incubation: Pre-incubate the isolated eosinophils (e.g., 1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add the chemoattractant solution (e.g., LTD₄) to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours.
-
-
Analysis:
-
After incubation, remove the filter and wipe the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated eosinophils in several high-power fields using a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Protocol 2: In Vivo Model of Allergic Airway Inflammation
This protocol describes an in vivo model to evaluate the effect of this compound on allergen-induced eosinophil infiltration into the airways of an animal model (e.g., mouse or guinea pig).
Materials:
-
Laboratory animals (e.g., BALB/c mice)
-
Allergen (e.g., ovalbumin, OVA)
-
Adjuvant (e.g., alum)
-
This compound
-
Vehicle for in vivo administration
-
Equipment for intratracheal or intranasal administration
-
Equipment for bronchoalveolar lavage (BAL)
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Cytology stains (e.g., Wright-Giemsa)
Experimental Workflow:
Caption: In vivo allergic airway inflammation workflow.
Procedure:
-
Sensitization: Sensitize animals by intraperitoneal injection of an allergen (e.g., 20 µg OVA) emulsified in an adjuvant (e.g., 2 mg alum) on days 0 and 14.
-
Treatment and Challenge:
-
On days 21-23, administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and time before the allergen challenge.
-
Approximately 30-60 minutes after treatment, challenge the animals with the allergen (e.g., 20 µg OVA in 50 µL saline) via intranasal or intratracheal instillation.
-
-
Sample Collection: 24-48 hours after the final allergen challenge, euthanize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying at least 300 cells under a microscope to determine the number and percentage of eosinophils.
-
Compare the number of eosinophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.
-
Conclusion
This compound is a well-characterized CysLT receptor antagonist that serves as an invaluable tool for dissecting the role of the cysteinyl-leukotriene pathway in eosinophil biology. The protocols outlined above provide a framework for utilizing this compound to investigate eosinophil infiltration in both in vitro and in vivo settings. By employing these methods, researchers can gain deeper insights into the mechanisms of eosinophilic inflammation and evaluate the potential of CysLT receptor antagonists as therapeutic agents for eosinophil-driven diseases.
References
- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a cysteinyl leukotriene receptor antagonist on eosinophil recruitment in experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Assessing BAY-u 9773 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3] By blocking the action of these mediators at their receptors, this compound presents a valuable pharmacological tool for investigating the role of the CysLT pathway and as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in three distinct and well-established animal models: acute inflammation, acute lung injury, and arterial thrombosis. The protocols are designed to be comprehensive and adaptable for researchers in drug discovery and development.
Signaling Pathways of Cysteinyl Leukotriene Receptors
Cysteinyl leukotrienes exert their biological effects by binding to CysLT1 and CysLT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers downstream signaling cascades that lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. This compound, as a dual antagonist, is expected to inhibit these downstream effects.
Experimental Protocols
Carrageenan-Induced Paw Edema Model for Acute Inflammation
This model is a widely used and reproducible assay to evaluate the anti-inflammatory properties of pharmacological agents.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle for this compound)
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dose Selection and Administration:
-
For systemic administration (e.g., intraperitoneal or oral), higher doses are likely required. It is recommended to perform a dose-response study with doses ranging from 1 to 30 mg/kg.
-
Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound (Low) | |||
| This compound (Med) | |||
| This compound (High) | |||
| Indomethacin | 10 |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model mimics key features of human ALI, including neutrophil infiltration, edema, and pro-inflammatory cytokine production.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Housing: As described in the previous protocol.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Sham Control (Saline instillation + Vehicle)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
LPS + Dexamethasone (Positive Control, 1 mg/kg)
-
-
Dose Selection and Administration:
-
Based on the potency observed in other models, a dose range of 1 to 30 mg/kg administered i.p. or p.o. 1 hour prior to LPS instillation is recommended for a dose-finding study.
-
-
Induction of ALI:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Expose the trachea through a small midline incision.
-
Instill 50 µL of LPS (1 mg/mL in sterile saline) into the trachea using a fine-gauge needle or catheter.
-
Suture the incision.
-
-
Endpoint and Sample Collection:
-
Euthanize mice at a predetermined time point (e.g., 6 or 24 hours) after LPS instillation.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS into the lungs three times.
-
Collect lung tissue for histological analysis and cytokine measurement.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid and count the total and differential number of cells (neutrophils, macrophages) in the cell pellet.
-
Measure the total protein concentration in the supernatant as an indicator of vascular permeability.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
-
Histopathology:
-
Fix the lung tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
-
Score the lung injury based on the extent of alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.
-
Data Presentation:
| Parameter | Sham + Vehicle | LPS + Vehicle | LPS + this compound (Low) | LPS + this compound (High) | LPS + Dexamethasone |
| BALF Analysis | |||||
| Total Cell Count (x10⁵) | |||||
| Neutrophil Count (x10⁴) | |||||
| Total Protein (µg/mL) | |||||
| TNF-α (pg/mL) | |||||
| IL-6 (pg/mL) | |||||
| Histopathology | |||||
| Lung Injury Score |
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the antithrombotic effects of compounds by inducing endothelial injury and subsequent thrombus formation.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Housing: As described in the previous protocols.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Clopidogrel, 10 mg/kg)
-
-
Dose Selection and Administration:
-
A dose range of 1 to 30 mg/kg administered i.p. or p.o. 1-2 hours prior to the procedure is recommended for a dose-finding study.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision and carefully dissect to expose the left common carotid artery.
-
Place a small Doppler flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Apply a piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring:
-
Continuously monitor and record the arterial blood flow using the Doppler flow probe until the vessel is completely occluded (cessation of blood flow) or for a maximum of 30 minutes.
-
The primary endpoint is the time to occlusion (TTO).
-
-
Data Analysis:
-
Compare the mean TTO between the different treatment groups. A prolongation of TTO indicates an antithrombotic effect.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Time to Occlusion (minutes) ± SEM |
| Vehicle Control | - | |
| This compound (Low) | ||
| This compound (High) | ||
| Clopidogrel | 10 |
Conclusion
The described in vivo models provide a robust framework for evaluating the efficacy of this compound in preclinical settings. The choice of model will depend on the specific therapeutic indication being investigated. It is recommended to perform dose-response studies to establish the optimal dose of this compound for each model. The data generated from these studies will be crucial for understanding the therapeutic potential of this compound and for guiding further drug development efforts.
References
- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BAY-u 9773: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a valuable pharmacological tool for investigating the roles of cysteinyl-leukotrienes (Cys-LTs) in various physiological and pathological processes. It acts as a dual antagonist of the cysteinyl-leukotriene receptors 1 and 2 (CysLT1 and CysLT2), making it a crucial compound for studies in inflammation, respiratory diseases, and other conditions where Cys-LT signaling is implicated. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Supplier Information
For research purposes, this compound can be procured from a number of reputable suppliers of fine chemicals and research compounds. It is imperative to source this compound from a reliable vendor to ensure high purity and quality for experimental consistency.
Table 1: Prominent Suppliers of this compound
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Tocris Bioscience | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
Note: Availability and catalog numbers may vary. Please consult the respective supplier's website for the most current information.
Physicochemical and Biological Properties
Table 2: Physicochemical and Biological Data for this compound
| Property | Value | Reference |
| Chemical Name | 4-[[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraenyl]thio]-benzoic acid | [1] |
| Molecular Formula | C₂₇H₃₆O₅S | [1] |
| Molecular Weight | 472.6 g/mol | [1] |
| CAS Number | 154978-38-8 | [1] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 0.15 mg/mL | [1] |
| Purity | >95% (as offered by most suppliers) | N/A |
| Storage | Store at -20°C | N/A |
| Mechanism of Action | Competitive antagonist of CysLT1 and CysLT2 receptors. | [2][3] |
| pA₂/pKB (functional antagonism) | 6.8 - 7.7 | [4] |
| pKi ([³H]LTD₄ binding displacement) | 7.0 ± 0.1 (guinea-pig lung homogenate) | [4] |
| IC₅₀ (CysLT1, functional assay) | ~5000 nM | [5][6] |
| IC₅₀ (CysLT2, functional assay) | 18.3 ± 1.1 nM (LTD₄-induced), 19.5 ± 3.8 nM (LTC₄-induced) | [5][6] |
| IC₅₀ (CysLT1, radioligand binding) | >10,000 nM | [5] |
| IC₅₀ (CysLT2, radioligand binding) | 496 ± 173 nM | [5] |
Signaling Pathways of Cysteinyl-Leukotriene Receptors
Cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that exert their effects through the G-protein coupled receptors, CysLT1R and CysLT2R.[5][7] Activation of these receptors leads to a cascade of intracellular events that contribute to the pathophysiology of various inflammatory diseases, including asthma. This compound competitively antagonizes these receptors, thereby inhibiting the downstream signaling.
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
This protocol is a general guideline for assessing the antagonist activity of this compound on isolated smooth muscle preparations. Specific parameters may need to be optimized depending on the tissue and species.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, ileum)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Isotonic or isometric transducer
-
Data acquisition system
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Cys-LT agonists (e.g., LTD₄, LTC₄)
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Prepare the isolated smooth muscle tissue and mount it in the organ bath containing physiological salt solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Obtain a cumulative concentration-response curve to a Cys-LT agonist (e.g., LTD₄) to establish a baseline contractile response.
-
Wash the tissue extensively to allow it to return to baseline.
-
Incubate the tissue with a desired concentration of this compound (or vehicle control) for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve to the Cys-LT agonist.
-
Analyze the data to determine the rightward shift in the concentration-response curve and calculate the pA₂ value to quantify the antagonist potency.[2]
In Vivo Ovalbumin-Induced Asthma Model in Guinea Pigs
This protocol provides a representative framework for evaluating the efficacy of this compound in a preclinical model of allergic asthma.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle for this compound (e.g., saline with a small amount of solubilizing agent)
-
Aerosol delivery system
-
Whole-body plethysmography system for measuring airway responsiveness
Procedure:
-
Sensitization: Sensitize guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0, followed by a booster injection on day 14.[4]
-
Drug Administration: From day 18 to day 29, administer this compound (e.g., 0.1 mg/kg, intraperitoneally) or vehicle daily.[4][7]
-
Antigen Challenge: 2.5 hours after drug or vehicle administration on days 18-29, challenge the animals with aerosolized OVA (e.g., 0.5% w/v) for 10 minutes.[4]
-
Assessment of Airway Hyperresponsiveness: On day 30, measure airway responsiveness to a bronchoconstrictor agent (e.g., histamine or acetylcholine) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Following the assessment of airway hyperresponsiveness, perform a BAL to collect fluid for the analysis of inflammatory cell infiltration (e.g., eosinophils).
-
Histological Analysis: Perfuse the lungs and collect tissue for histological examination of airway inflammation and remodeling.
Selectivity and Off-Target Effects
Conclusion
This compound is a potent and valuable research tool for elucidating the roles of CysLT1 and CysLT2 receptors in health and disease. Its dual antagonistic activity provides a means to investigate the combined contribution of both receptors to biological responses. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies. Adherence to well-controlled experimental designs and careful data interpretation are paramount for generating robust and reliable scientific findings.
References
- 1. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characteristics of cysteinyl-leukotriene receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and preparation of BAY-u 9773 stock solutions.
Application Notes and Protocols for BAY-u 9773
Topic: Reconstitution and Preparation of this compound Stock Solutions
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and non-selective antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2][3] As a dual antagonist, it is a valuable tool for investigating the roles of cysteinyl leukotrienes in various physiological and pathological processes, including asthma and other inflammatory conditions.[4] Proper reconstitution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for in vitro and in vivo research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆O₅S | [1][5] |
| Molecular Weight | 472.64 g/mol | [1][6] |
| CAS Number | 154978-38-8 | [1][5] |
| Appearance | Some suppliers provide it as an oil or pre-dissolved in ethanol. | [4][6] |
| Purity | ≥98% (HPLC) | [6] |
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | At least 3 years | [1] |
| Stock Solution | -80°C | At least 1 year | [1][2][4] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For short-term storage, solutions may be kept at 4°C for up to one week.[1]
Experimental Protocols
Reconstitution of this compound to Create a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid form)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 472.64 g/mol = 0.0047264 g = 4.73 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous ethanol to the vial containing the this compound powder. For the example above, add 1 mL of ethanol.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -80°C.
Preparation of Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
Important: this compound is poorly soluble in aqueous solutions. It is recommended to perform serial dilutions. To minimize precipitation, add the stock solution to the aqueous buffer while vortexing. The final concentration of the organic solvent (ethanol) in the working solution should be kept as low as possible (typically <0.5%) to avoid affecting the experimental system.
-
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Diagrams
Caption: Experimental workflow for the preparation of this compound stock solutions.
Caption: this compound as a dual antagonist of CysLT1 and CysLT2 receptors.
References
Application of BAY-u 9773 in radioligand binding assays for receptor affinity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-u 9773 is a potent and non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that exert their effects through these G-protein coupled receptors, playing a significant role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis.[4][5] The ability of this compound to antagonize both CysLT1 and CysLT2 receptors makes it a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the distinct and overlapping functions of these two receptor subtypes.
Radioligand binding assays are a fundamental technique for characterizing the affinity of a compound for a specific receptor. This document provides detailed application notes and protocols for the use of this compound in competitive radioligand binding assays to determine its affinity for CysLT1 and CysLT2 receptors.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the reported binding and functional antagonism data for this compound at cysteinyl leukotriene receptors. These values have been compiled from various studies and highlight the compound's affinity for both CysLT1 and CysLT2 receptors.
| Receptor Subtype | Ligand Parameter | Value | Species/Tissue | Reference |
| CysLT (mixed) | pKi | 7.0 ± 0.1 | Guinea-pig lung homogenate | [6] |
| CysLT1 ('typical') | pA2 / pKB | 6.8 - 7.4 | Various smooth muscle preparations | [6] |
| CysLT2 ('atypical') | pA2 | 6.8 - 7.7 | Various smooth muscle preparations | [6] |
| CysLT2 | pA2 | 6.1 | Guinea-pig ileum | [7] |
| Human CysLT1 | pIC50 | 5.3 | CHO cells expressing human CysLT1 | [8] |
| Human CysLT1 | pIC50 | 6.36 | CHO cells expressing human CysLT1 | [8] |
Note: pKi, pA2, pKB, and pIC50 are logarithmic measures of binding affinity or antagonist potency. Higher values indicate greater affinity or potency.
Signaling Pathways
Cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (LTC4, LTD4, LTE4), initiate intracellular signaling cascades.
Experimental Protocols
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for CysLT receptors.
Protocol 1: Membrane Preparation from Tissues or Cells
Objective: To prepare a crude membrane fraction containing CysLT receptors for use in the binding assay.
Materials:
-
Tissue (e.g., guinea pig lung) or cells expressing CysLT1 or CysLT2 receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Centrifuge tubes.
-
Dounce homogenizer or polytron.
-
Refrigerated centrifuge.
Procedure:
-
Mince the tissue or collect the cell pellet.
-
Wash the tissue/cells with ice-cold homogenization buffer.
-
Homogenize the tissue/cells in 10-20 volumes of ice-cold homogenization buffer using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for CysLT Receptors
Objective: To determine the inhibitory constant (Ki) of this compound for CysLT1 and CysLT2 receptors using [³H]Leukotriene D4 ([³H]LTD₄) as the radioligand.
Materials:
-
Membrane preparation containing CysLT1 or CysLT2 receptors.
-
[³H]LTD₄ (specific activity ~150-200 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled LTD₄ (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]LTD₄ (at a final concentration close to its Kd, e.g., 0.5-1 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]LTD₄, and 50 µL of a high concentration of unlabeled LTD₄ (e.g., 1 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]LTD₄, and 50 µL of each dilution of this compound.
-
-
The final assay volume is 150 µL. The amount of membrane protein per well should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, express the specific binding at each concentration of this compound as a percentage of the control specific binding (in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]LTD₄).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Conclusion
This compound is a critical research tool for investigating the pharmacology of cysteinyl leukotriene receptors. The protocols outlined in this document provide a framework for conducting radioligand binding assays to accurately determine the affinity of this compound and other compounds for CysLT1 and CysLT2 receptors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results. These studies are fundamental to the development of novel therapeutics targeting the cysteinyl leukotriene signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 6. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAYu9773 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: BAY-u 9773 in Studies of Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BAY-u 9773, a dual cysteinyl leukotriene receptor 1 and 2 (CysLT1/CysLT2) antagonist, in the study of airway hyperresponsiveness (AHR). The following sections detail the mechanism of action, experimental protocols for inducing and assessing AHR in a preclinical model, and illustrative data on the potential efficacy of this compound.
Introduction to this compound and Airway Hyperresponsiveness
Airway hyperresponsiveness, a hallmark of asthma, is characterized by an exaggerated bronchoconstrictor response to various stimuli. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, mucus secretion, and airway inflammation through their interaction with CysLT receptors.
This compound is a selective antagonist of both CysLT1 and CysLT2 receptors.[1] Its ability to block the signaling of cysteinyl leukotrienes makes it a valuable research tool for investigating the role of these mediators in AHR and for evaluating the therapeutic potential of dual CysLT receptor antagonism.
Mechanism of Action: Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the cysteinyl leukotriene signaling pathway and the points of intervention for antagonists like this compound.
Experimental Protocols
The following protocols are adapted from established methods for inducing and assessing AHR in guinea pigs, a commonly used preclinical model.
Ovalbumin-Induced Airway Hyperresponsiveness
This protocol describes the induction of an allergic asthma phenotype, including AHR, through sensitization and challenge with ovalbumin (OVA).
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 1% DMSO in saline)
-
Methacholine chloride
-
Whole-body plethysmograph for conscious animals
-
Aerosol delivery system
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg OVA and 10 mg Al(OH)₃ in 1 mL of sterile saline.
-
A control group receives saline with Al(OH)₃ only.
-
-
Drug Administration:
-
From day 12 to day 14, administer this compound or vehicle to the respective treatment groups. The route of administration (e.g., oral gavage, i.p.) and dosage should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. A typical starting dose for a leukotriene receptor antagonist might be in the range of 1-10 mg/kg.
-
-
Antigen Challenge:
-
On day 14, place the conscious and unrestrained animals in the whole-body plethysmograph and allow them to acclimatize.
-
Expose the animals to an aerosol of 0.1% OVA in saline for 5 minutes. The control group is exposed to a saline aerosol.
-
-
Measurement of Airway Hyperresponsiveness:
-
Twenty-four hours after the OVA challenge (day 15), assess AHR by a methacholine challenge.
-
Record baseline specific airway resistance (sRaw) for 5 minutes.
-
Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.01, 0.03, 0.1, 0.3, 1 mg/mL) for 1 minute at 5-minute intervals.
-
Record sRaw continuously and calculate the mean value for 2 minutes after each methacholine concentration.
-
Determine the provocative concentration of methacholine that causes a 100% increase in sRaw from baseline (PC₁₀₀).
-
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data that could be expected from a study evaluating the effect of this compound on OVA-induced AHR. This data is for illustrative purposes only.
Table 1: Effect of this compound on Methacholine PC₁₀₀ in OVA-Sensitized and Challenged Guinea Pigs
| Treatment Group | N | Methacholine PC₁₀₀ (mg/mL) |
| Saline Control | 8 | > 1.0 |
| OVA + Vehicle | 8 | 0.25 ± 0.05 |
| OVA + this compound (1 mg/kg) | 8 | 0.52 ± 0.07 |
| OVA + this compound (10 mg/kg) | 8 | 0.85 ± 0.09** |
| p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Specific Airway Resistance (sRaw) following Methacholine Challenge (0.3 mg/mL)
| Treatment Group | N | Baseline sRaw (cmH₂O·s) | Post-Methacholine sRaw (cmH₂O·s) | % Increase in sRaw |
| Saline Control | 8 | 0.8 ± 0.1 | 1.2 ± 0.2 | 50% |
| OVA + Vehicle | 8 | 0.9 ± 0.1 | 2.5 ± 0.3 | 178% |
| OVA + this compound (1 mg/kg) | 8 | 0.8 ± 0.1 | 1.8 ± 0.2 | 125% |
| OVA + this compound (10 mg/kg) | 8 | 0.9 ± 0.1 | 1.4 ± 0.1** | 56% |
| p < 0.05, **p < 0.01 vs. OVA + Vehicle. Data are presented as mean ± SEM. |
Conclusion
This compound, as a dual CysLT1/CysLT2 receptor antagonist, represents a valuable pharmacological tool for elucidating the role of cysteinyl leukotrienes in the pathogenesis of airway hyperresponsiveness. The provided protocols offer a framework for conducting preclinical studies to evaluate the efficacy of such compounds. The illustrative data suggests that by blocking the action of cysteinyl leukotrienes, this compound could potentially attenuate allergen-induced airway hyperresponsiveness. Further in vivo studies are warranted to fully characterize the therapeutic potential of this compound.
References
Troubleshooting & Optimization
BAY-u 9773 solubility issues and recommended solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BAY-u 9773.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is known to have limited aqueous solubility. For stock solution preparation, organic solvents are recommended. Based on available data, this compound is soluble in ethanol and dimethyl sulfoxide (DMSO) at concentrations greater than 25 mg/mL[1]. One supplier provides the compound pre-dissolved in ethanol at 0.1 mg/mL[2]. For in vivo studies, a co-solvent system may be necessary to achieve the desired concentration and maintain stability.
Q2: My this compound precipitated when I diluted my stock solution in an aqueous buffer for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this, it is advisable to first prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. Then, perform a serial dilution in the same solvent to an intermediate concentration before making the final dilution into your aqueous experimental medium. It is crucial to ensure rapid and thorough mixing during the final dilution step to minimize localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: What is the best way to prepare this compound for in vivo animal studies?
A3: For in vivo administration, a formulation that enhances solubility and bioavailability is often required. A common approach involves the use of a co-solvent system. One suggested formulation consists of a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer[3]. For example, a stock solution can be prepared in DMSO and then diluted with PEG300 and Tween 80 before the final dilution with the aqueous vehicle[3]. The exact ratios may need to be optimized depending on the desired final concentration and the specific animal model.
Q4: How should I store my solid this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C for long-term stability. Stock solutions, typically prepared in an organic solvent like DMSO or ethanol, should be stored at -80°C to maintain their integrity. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, stock solutions may be kept at 4°C for up to a week.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL | [1] |
| Ethanol | > 25 mg/mL | [1] |
| Ethanol (pre-dissolved) | 0.1 mg/mL | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 472.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.73 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
In Vitro Cell-Based Assay for CysLT Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound on cysteinyl leukotriene receptors (CysLT1 and CysLT2) in a cell-based assay. The specific cell line and agonist concentrations may need to be optimized for your experimental system.
Materials:
-
A suitable cell line endogenously or recombinantly expressing CysLT1 and/or CysLT2 receptors (e.g., U937, HL-60, or transfected HEK293 cells).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound 10 mM stock solution in DMSO.
-
A CysLT receptor agonist (e.g., Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4)).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium).
-
A readout system to measure downstream signaling (e.g., a calcium flux assay kit or an ELISA to measure cytokine release).
-
Multi-well assay plates (e.g., 96-well black, clear-bottom plates for fluorescence assays).
Methodology:
-
Cell Seeding: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere and grow overnight, or prepare a cell suspension for non-adherent cells.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%). Include a vehicle control (DMSO only).
-
Pre-incubation with Antagonist: Remove the cell culture medium and wash the cells with the assay buffer. Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the CysLT receptor agonist (e.g., LTD4) at a pre-determined concentration (e.g., EC80) to all wells except the negative control wells.
-
Signal Detection: Immediately measure the downstream signaling response according to the manufacturer's instructions for the chosen readout system (e.g., measure intracellular calcium mobilization using a fluorescent plate reader).
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration. Plot the concentration-response curve and determine the IC50 value of this compound.
Visualizations
Cysteinyl Leukotriene Signaling Pathway and the Action of this compound
Caption: this compound acts as an antagonist at both CysLT1 and CysLT2 receptors.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions for in vitro assays.
References
Proper storage and handling conditions for BAY-u 9773 to ensure stability.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of BAY-u 9773 to ensure its stability and experimental success.
Frequently Asked Questions (FAQs)
1. How should I store the solid form of this compound?
The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for over three years.[1]
2. What are the recommended storage conditions for this compound in solution?
Stock solutions of this compound should be stored at -80°C and are typically stable for more than one year.[1] For short-term storage, solutions can be kept at 4°C for over a week.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
3. What solvents should I use to dissolve this compound?
This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
4. Is this compound sensitive to light?
5. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in an appropriate solvent like DMSO or ethanol. For example, to create a 10 mM stock solution, dissolve 4.73 mg of this compound (Molecular Weight: 472.64 g/mol ) in 1 mL of solvent. Ensure the compound is fully dissolved by vortexing or brief sonication.
6. Can I use aqueous buffers to dissolve this compound?
This compound has poor solubility in aqueous buffers. If your experiment requires an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Ensure that both solid and solution forms of this compound are stored at the recommended temperatures (-20°C for solid, -80°C for solutions). Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Precipitation of the compound in aqueous experimental media. | This compound has low aqueous solubility. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer or media just before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. | |
| Visible particles or color change in the solution. | Chemical degradation or contamination. | Do not use the solution. Discard it and prepare a fresh solution from the solid stock. Common signs of chemical degradation can include a change in color or the formation of a precipitate.[2] |
| Difficulty dissolving the compound. | Incorrect solvent or insufficient mixing. | Ensure you are using a recommended organic solvent like DMSO or ethanol. Gentle warming or brief sonication can aid in dissolution. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid | -20°C | > 3 years | [1] |
| Solution | -80°C | > 1 year | [1] |
| Solution (Short-term) | 4°C | > 1 week | [1] |
Solubility
| Solvent | Solubility |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay to Determine this compound Antagonist Activity
This protocol describes how to assess the antagonist effect of this compound on cysteinyl leukotriene receptor (CysLT1R or CysLT2R) activation using a calcium mobilization assay. This is a common method for evaluating the function of G-protein coupled receptors (GPCRs).[3][4][5]
Materials:
-
Cells expressing the target CysLT receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
CysLT receptor agonist (e.g., LTD₄ for CysLT1R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Culture:
-
Culture the cells expressing the CysLT receptor of interest in appropriate cell culture medium until they reach the desired confluency for plating.
-
Seed the cells into the black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 to aid in dye dispersion.
-
Dilute the Fluo-4 AM/Pluronic F-127 mixture in HBSS with 20 mM HEPES to the final working concentration.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to obtain a range of desired antagonist concentrations.
-
Prepare the agonist (e.g., LTD₄) solution in HBSS with 20 mM HEPES at a concentration that elicits a submaximal response (EC₈₀).
-
-
Assay Protocol:
-
After incubation, wash the cells with HBSS with 20 mM HEPES to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the agonist solution to the wells and immediately begin kinetic fluorescence readings for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Visualizations
Cysteinyl Leukotriene Receptor Signaling Pathway
This compound is a non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (leukotrienes C₄, D₄, and E₄), initiate downstream signaling cascades. The primary signaling pathway involves the activation of Gq/11 and Gi/o proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.
Caption: CysLT receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the key steps in performing a calcium mobilization assay to test the antagonist activity of this compound.
Caption: Workflow for an in vitro calcium mobilization assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Investigate Chemical Changes - What are some signs of chemical change? [serc.carleton.edu]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. selectscience.net [selectscience.net]
Potential off-target effects of BAY-u 9773 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY-u 9773. The information addresses potential off-target effects, particularly at high concentrations, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular responses at high concentrations of this compound (>1 µM). What could be the cause?
At concentrations of 10 µM and potentially higher, this compound has been observed to exhibit off-target activity as a thromboxane A2 (TP) receptor agonist. This is in contrast to its intended activity as a non-selective antagonist of cysteinyl leukotriene (CysLT) receptors (CysLT1 and CysLT2). Therefore, the unexpected cellular responses may be due to the activation of the TP receptor signaling pathway.
Q2: What is the primary mechanism of action for this compound?
This compound is a non-selective antagonist of the CysLT1 and CysLT2 receptors.[1] It competitively binds to these receptors, preventing the binding of their endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This antagonism blocks the downstream signaling pathways associated with these receptors.
Q3: How can we confirm if the observed off-target effects in our experiments are due to TP receptor activation?
To confirm TP receptor-mediated effects, you can perform the following control experiments:
-
Use a selective TP receptor antagonist: Pre-incubate your cells or tissue with a selective TP receptor antagonist (e.g., SQ 29,548) before adding the high concentration of this compound. If the unexpected response is blocked or significantly reduced, it strongly suggests the involvement of TP receptor activation.
-
Use a known TP receptor agonist: As a positive control, stimulate your experimental system with a known TP receptor agonist (e.g., U-46619) to characterize the expected response following TP receptor activation. Compare this to the response observed with high concentrations of this compound.
Q4: What are the typical downstream signaling pathways for CysLT and TP receptors?
Both CysLT and TP receptors are G-protein coupled receptors (GPCRs).
-
CysLT1 and CysLT2 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
TP receptors also primarily couple to Gq/11, activating the same PLC-IP3-Ca2+ pathway. They can also couple to G12/13, which activates Rho GTPases, leading to downstream effects on the cytoskeleton and cell contraction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent antagonism of CysLT-mediated responses. | 1. Suboptimal concentration of this compound. 2. Degradation of this compound stock solution. 3. Presence of a third, uncharacterized CysLT receptor subtype in the experimental system. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare fresh stock solutions of this compound. 3. Review literature for evidence of other CysLT receptors in your specific cell or tissue type. |
| Agonist-like effects at high concentrations (>1 µM). | Off-target agonism at the TP receptor. | 1. Lower the concentration of this compound to a range where it is selective for CysLT receptors (typically in the nanomolar to low micromolar range). 2. Use a selective TP receptor antagonist as a control to block the off-target effect. |
| High background in radioligand binding assays. | 1. Inadequate washing steps. 2. Non-specific binding of the radioligand to filters or plasticware. 3. Poor quality of cell membrane preparation. | 1. Optimize the number and duration of wash steps with ice-cold buffer. 2. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). 3. Ensure proper homogenization and centrifugation steps during membrane preparation to minimize contamination. |
| Low signal-to-noise ratio in calcium mobilization assays. | 1. Low expression of the target receptor in the cells. 2. Inefficient loading of the calcium-sensitive dye. 3. Photobleaching of the fluorescent dye. | 1. Use a cell line with confirmed high expression of CysLT or TP receptors. 2. Optimize dye loading concentration and incubation time. 3. Minimize exposure of the cells to excitation light before and during the assay. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound at its on-target and potential off-target receptors.
Table 1: On-Target Activity of this compound as a CysLT Receptor Antagonist
| Parameter | Value | Receptor | Experimental System |
| pA2 | 6.8 - 7.4 | "Typical" CysLT Receptors | Various smooth muscle preparations |
| pA2 | 6.8 - 7.7 | "Atypical" CysLT Receptors | Various smooth muscle preparations |
| pKi | 7.0 ± 0.1 | CysLT Receptor | Guinea-pig lung homogenate ([3H]leukotriene D4 binding)[2] |
Table 2: Potential Off-Target Activity of this compound
| Parameter | Value | Receptor | Experimental System |
| Agonist Activity | Observed at 10 µM | Thromboxane A2 (TP) Receptor | Guinea pig lung parenchyma[3] |
Experimental Protocols
Schild Analysis for Determining CysLT Receptor Antagonism
Objective: To quantify the potency (pA2 value) of this compound as a competitive antagonist at CysLT receptors.
Methodology:
-
Preparation: Prepare isolated tissue preparations known to express CysLT receptors (e.g., guinea pig ileum or trachea) and mount them in an organ bath containing appropriate physiological salt solution, maintained at 37°C and aerated.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a CysLT receptor agonist (e.g., LTD4 or LTC4).
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate. Incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Second Agonist Dose-Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same CysLT agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Radioligand Binding Assay for CysLT Receptors
Objective: To determine the binding affinity (Ki) of this compound for CysLT receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing CysLT receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CysLT receptor ligand (e.g., [3H]LTD4), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for TP Receptor Activation
Objective: To assess the agonist activity of this compound at the TP receptor by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the TP receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a known TP receptor agonist (e.g., U-46619) as a positive control and a vehicle control.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve.
-
If a full agonist response is observed, determine the EC50 value.
-
Visualizations
Caption: CysLT Receptor Signaling Pathway.
Caption: Thromboxane (TP) Receptor Signaling Pathway.
Caption: Experimental Workflow for Troubleshooting.
References
Optimizing BAY-u 9773 Concentration for In Vitro Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BAY-u 9773 in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that, upon binding to CysLT receptors, trigger a signaling cascade leading to physiological responses such as smooth muscle contraction and increases in intracellular calcium. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathways.[3][4]
Q2: What is a good starting concentration for my in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a good starting point for a dose-response experiment is in the range of 0.1 µM to 10 µM.[4] One study reported an IC50 value of 0.44 µM in Chinese Hamster Ovary (CHO) cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, solid this compound should be stored at -20°C.[2] To prepare a stock solution, dissolve the compound in a suitable organic solvent like DMSO. Stock solutions are typically stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: How do I prepare working solutions in cell culture media?
A4: To prepare a working solution, dilute the high-concentration stock solution into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. Due to the lipophilic nature of many inhibitors, precipitation may occur when diluting in aqueous media; gentle vortexing or sonication may be required.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may not be sufficient to antagonize the CysLT receptors in your specific cell line. - Cell line insensitivity: The cell line may not express CysLT receptors or the downstream signaling components. - Compound degradation: The compound may have degraded due to improper storage or handling. - Agonist concentration too high: The concentration of the CysLT receptor agonist (e.g., LTD4) may be too high, outcompeting the antagonist. | - Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.01 µM to 50 µM). - Confirm CysLT receptor expression in your cell line using techniques like RT-qPCR or western blotting. - Prepare fresh working solutions from a new aliquot of your stock solution. - Optimize the agonist concentration by performing a dose-response curve for the agonist in the absence of the antagonist. |
| High cell death or cytotoxicity observed | - Concentration too high: The concentration of this compound may be toxic to your cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. - Compound precipitation: The compound may have precipitated out of solution, and the crystals are causing physical damage to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Use a lower concentration range in your experiments. - Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control. - Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, try preparing fresh dilutions or using a different solvent system if compatible with your experiment. |
| Inconsistent or variable results | - Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. - Incomplete dissolution: The compound may not be fully dissolved in the stock or working solutions. | - Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. - Use calibrated pipettes and be meticulous when preparing dilutions. - Ensure the compound is completely dissolved at each dilution step. Gentle warming or brief sonication may help, but always check for compound stability under these conditions. |
Quantitative Data Summary
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 0.44 µM | CHO Cells | MedchemExpress |
| Effective Concentration Range | 0.3 - 10 µM | Guinea-pig ileum | [4] |
| pA2 (typical CysLT receptors) | 6.8 - 7.4 | Smooth muscle preparations | [3] |
| pA2 (atypical CysLT receptors) | 6.8 - 7.7 | Smooth muscle preparations | [3] |
| pKi ([3H]leukotriene D4 binding) | 7.0 ± 0.1 | Guinea-pig lung homogenate | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Influx Assay
This protocol outlines a method to determine the effective concentration of this compound by measuring its ability to inhibit leukotriene D4 (LTD4)-induced intracellular calcium influx.
Materials:
-
Cells expressing CysLT receptors (e.g., A549, HMC-1, or a transfected cell line)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound
-
Leukotriene D4 (LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with calcium measurement capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Wash the cells once with HBSS. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in HBSS. A suggested starting range is 0.01 µM to 50 µM. Include a "vehicle control" (HBSS with the same final concentration of DMSO as the highest this compound dose) and a "no-treatment control". Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader.
-
LTD4 Stimulation: Prepare a working solution of LTD4 in HBSS. The optimal concentration of LTD4 should be predetermined and should elicit a submaximal calcium response (e.g., EC80). Add the LTD4 solution to all wells except the "no-treatment control".
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for several minutes to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) for each well. Plot the percent inhibition of the LTD4-induced calcium response against the concentration of this compound. Calculate the IC50 value from the resulting dose-response curve.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear microplate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a "vehicle control" and a "no-treatment control". Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Plot cell viability against the concentration of this compound to determine the cytotoxic profile.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Cysteinyl Leukotriene (CysLT) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of BAY-u 9773
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of BAY-u 9773, a non-selective cysteinyl leukotriene receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a non-selective antagonist of cysteinyl leukotriene receptors, CysLT1 and CysLT2, with similar affinity for both.[1][2][3][4][5][6][7] It is utilized in research to inhibit responses mediated by leukotrienes.[1][4][6] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H36O5S | [2][8] |
| Molecular Weight | 472.64 g/mol | [1][2] |
| Appearance | Oil | |
| Solubility | Soluble in ethanol | [2] |
Q2: Why might this compound exhibit poor in vivo bioavailability?
Q3: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[9] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rates.[11][13]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[9][10][11][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[9][12]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[9][13]
-
Use of Solvents and Co-solvents: Incorporating appropriate solvents can enhance the drug's solubility in the formulation.[9]
Q4: Where can I find information on the mechanism of action of this compound?
This compound acts as a competitive antagonist at both CysLT1 and CysLT2 receptors.[2][3][5] This dual antagonism blocks the physiological effects of cysteinyl leukotrienes, which are potent inflammatory mediators. The signaling pathway is initiated by the binding of leukotrienes (LTC4, LTD4, LTE4) to their G-protein coupled receptors, leading to downstream cellular responses.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the poor in vivo bioavailability of this compound during your experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Dissolution in Gastrointestinal Fluids
-
Troubleshooting Step 1: Characterize the solubility of this compound.
-
Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
-
Troubleshooting Step 2: Employ a formulation strategy to enhance dissolution.
-
Action: Based on the solubility data, select an appropriate formulation strategy. For an oily compound like this compound, a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) is a promising starting point.[10][13]
-
See Experimental Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
-
Potential Cause 2: Rapid Metabolism (First-Pass Effect)
-
Troubleshooting Step 1: Investigate the metabolic stability of this compound.
-
Action: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species being used in your in vivo studies.
-
-
Troubleshooting Step 2: Consider alternative routes of administration.
-
Action: If first-pass metabolism is significant, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass the liver initially. This will help establish a baseline for systemic exposure.
-
Problem: High variability in bioavailability between experimental subjects.
Potential Cause: Formulation Instability or Inadequate Homogeneity
-
Troubleshooting Step 1: Assess the physical and chemical stability of your this compound formulation.
-
Action: For liquid formulations, check for any signs of phase separation, precipitation, or drug degradation over time and under storage conditions. For solid formulations, ensure content uniformity.
-
-
Troubleshooting Step 2: Refine the formulation and preparation process.
-
Action: If using a solid dispersion, ensure the drug is amorphously dispersed within the polymer. For lipid-based systems, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution in aqueous media.
-
Experimental Protocols
Experimental Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a SEDDS to improve its solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Distilled water
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Add an excess amount of this compound to 2 mL of each excipient in a glass vial.
-
Mix the vials on a mechanical shaker for 48 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., 1:9 to 9:1).
-
Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS formulation to a beaker of distilled water with gentle stirring and measure the time it takes to form a clear microemulsion.
-
In Vitro Dissolution Studies: Perform dissolution testing of the this compound SEDDS in simulated gastric and intestinal fluids and compare the release profile to that of unformulated this compound.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages for this compound | Potential Challenges |
| Micronization/Nanonization | Increases surface area for dissolution[11][13] | Applicable to crystalline forms of the drug | May not be suitable for an oily substance; potential for particle aggregation |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state[9] | Can significantly increase dissolution rate | Requires careful selection of polymer; potential for recrystallization during storage |
| Lipid-Based Formulations (SEDDS) | Pre-dissolves the drug in lipids, forming a microemulsion in the GI tract[9][10][11][13] | Highly suitable for lipophilic/oily drugs; can enhance lymphatic absorption, bypassing first-pass metabolism[11] | Requires careful screening of excipients; potential for GI side effects with high surfactant concentrations |
| Cyclodextrin Complexation | Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin cavity[9][13] | Increases aqueous solubility | Stoichiometry of complexation needs to be determined; may have a limited drug-loading capacity |
Visualizations
Caption: Mechanism of action of this compound as a dual CysLT1/CysLT2 receptor antagonist.
Caption: Workflow for the development and evaluation of a SEDDS formulation for this compound.
Caption: Logical troubleshooting workflow for addressing poor bioavailability of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. scbt.com [scbt.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of BAY-u 9773 in different experimental buffers.
Technical Support Center: BAY-u 9773
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of this compound in different experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed After Diluting this compound in Aqueous Buffer
-
Question: I dissolved my this compound stock solution (in DMSO) into my experimental buffer, and the solution became cloudy. What should I do?
-
Answer: This is a common issue for hydrophobic compounds like this compound when diluted into an aqueous buffer. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most likely cause is that the concentration of this compound has exceeded its solubility limit in your buffer. Try reducing the final working concentration.
-
Optimize DMSO Concentration: While minimizing the concentration of organic solvents in your experiment is ideal, a slightly higher percentage of DMSO may be necessary to maintain solubility. A final concentration of up to 0.5% DMSO is often tolerated in cell-based assays, but it is crucial to run a vehicle control to ensure the DMSO concentration itself is not affecting your experimental results.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight variations in your buffer's pH to find the optimal range for this compound's solubility.
-
Use a Fresh Dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any precipitate before preparing a new stock solution and dilutions.
-
Issue: Loss of this compound Activity Over Time in Experimental Buffer
-
Question: My experiment requires incubating this compound in a buffer for several hours at 37°C, but I'm seeing a decrease in its expected effect over time. Why is this happening?
-
Answer: this compound, being an eicosanoid derivative with a polyunsaturated structure and a thioether linkage, can be susceptible to degradation in aqueous buffers, especially at physiological temperatures. The primary causes of activity loss are likely chemical degradation through oxidation or hydrolysis.
-
Oxidation: The multiple double bonds and the thioether group are susceptible to oxidation. Consider degassing your buffer or adding antioxidants if compatible with your experimental setup.
-
Hydrolysis: Depending on the pH of your buffer, ester or other labile functional groups could be undergoing hydrolysis.
-
Photodegradation: If your experimental setup is exposed to light for extended periods, the compound may be degrading. Protect your solutions from light by using amber vials or covering your plates with foil.
-
To mitigate this, it is recommended to prepare fresh working solutions of this compound immediately before use and minimize the incubation time in the buffer as much as your experimental protocol allows. For longer-term experiments, it is advisable to conduct a stability study in your specific buffer to understand the degradation kinetics.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
A1: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).
-
-
Q2: How should I store stock solutions of this compound?
-
A2: Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -80°C for up to one year. For short-term storage, 4°C is acceptable for up to one week. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Q3: What is the best way to prepare working solutions of this compound?
-
A3: It is recommended to prepare working solutions by diluting the stock solution into your experimental buffer immediately before use.[1] Avoid storing the compound in aqueous buffers for extended periods.
-
Stability in Experimental Buffers
-
Q4: Is this compound stable in common experimental buffers like PBS or Tris?
-
A4: While specific data is limited, based on its structure, this compound is likely to have limited stability in aqueous buffers over long periods, especially at room temperature or 37°C. The stability will be influenced by pH, temperature, and exposure to light and oxygen.
-
-
Q5: What are the likely degradation pathways for this compound in a buffer?
-
A5: The primary degradation pathways are likely:
-
Oxidation: The polyunsaturated eicosatetraenoic acid backbone is susceptible to oxidation. The thioether linkage can also be oxidized to a sulfoxide and then a sulfone.
-
Photodegradation: The conjugated double bond system may make the molecule sensitive to light.
-
-
-
Q6: How can I assess the stability of this compound in my specific experimental buffer?
-
A6: You can perform a simple stability study. Prepare a solution of this compound in your buffer at the working concentration and incubate it under your experimental conditions (e.g., 37°C, protected from light). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of this compound using a suitable analytical method like HPLC.
-
Data on this compound Stability (Hypothetical Data for Illustrative Purposes)
The following tables present hypothetical data to illustrate the expected stability of this compound under different conditions. Users should generate their own data for their specific experimental setup.
Table 1: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 Hours
| Temperature | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| 4°C | >98% | >95% | >90% |
| 25°C (RT) | ~90% | ~80% | ~60% |
| 37°C | ~85% | ~70% | ~40% |
Table 2: Effect of pH on this compound Stability in Buffer at 37°C over 8 Hours
| pH | Buffer System | % Remaining after 8h |
| 5.0 | Acetate | ~75% |
| 7.4 | PBS | ~70% |
| 8.5 | Tris | ~65% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mM.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Intermediate Dilution (if necessary): On the day of the experiment, thaw a vial of the stock solution. If a large dilution is required, prepare an intermediate dilution in DMSO.
-
Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to your pre-warmed experimental buffer. Gently vortex to mix. Ensure the final DMSO concentration is as low as possible and consistent across all samples, including a vehicle control.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
-
Prepare Solution: Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Incubate: Incubate the solution under the conditions of your experiment (e.g., temperature, light exposure). Prepare a control sample stored at 4°C in the dark.
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot of the solution.
-
Store Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze: Analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculate Degradation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
Visualizations
References
Avoiding precipitation of BAY-u 9773 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-u 9773. The information provided is intended to help avoid precipitation of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guide: Precipitation of this compound
Issue: Precipitation observed upon dilution of this compound stock solution into aqueous buffer.
This is a common issue due to the lipophilic nature of this compound. The following guide provides potential causes and solutions to mitigate precipitation.
Understanding this compound Solubility
This compound exhibits significantly different solubility in organic solvents compared to aqueous solutions. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous experimental media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 25 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL[1][2] |
| Ethanol | 25 mg/mL[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.15 mg/mL[1] |
Note: Some suppliers may provide this compound pre-dissolved in ethanol at a concentration of 0.1 mg/mL.[3]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting precipitation issues with this compound.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on its high solubility, DMSO, DMF, or ethanol are recommended for preparing stock solutions of this compound at concentrations up to 25 mg/mL.[1][2] Always ensure the compound is fully dissolved in the organic solvent before diluting into an aqueous medium.
Q2: I observed a precipitate when I diluted my DMSO stock of this compound into PBS. What should I do?
A2: This is expected due to the low aqueous solubility of this compound (0.15 mg/mL in PBS, pH 7.2).[1] Here are several steps you can take:
-
Reduce the Final Concentration: Ensure your final concentration in the aqueous buffer is below the solubility limit of 0.15 mg/mL.
-
Use Sonication: For many lipophilic compounds, sonication can help to dissolve small amounts of precipitate that may form upon dilution into aqueous buffers.[4]
-
Employ a Co-solvent System: For applications requiring higher concentrations, a co-solvent system is necessary. See the detailed protocol in Q3.
Q3: Can you provide a detailed protocol for preparing a stable aqueous formulation of this compound for in vivo studies?
A3: Yes, a commonly used vehicle for administering lipophilic compounds like this compound in animal studies involves a multi-component co-solvent system. The following protocol is adapted from a formulation calculator provided by a supplier.[4]
Experimental Protocol: Preparation of a this compound Formulation (Example for a 2 mg/mL working solution)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline, PBS, or ddH₂O
Procedure:
-
Prepare the Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For this example, to make a final 2 mg/mL solution, you could prepare a 40 mg/mL stock by dissolving 2 mg of this compound in 50 µL of DMSO.[4] Ensure the compound is completely dissolved.
-
Add PEG300: To the DMSO stock solution, add PEG300. In this example, add 300 µL of PEG300 to the 50 µL of DMSO stock. Mix well until the solution is clear.[4]
-
Add Tween 80: Add Tween 80 to the mixture. In this example, add 50 µL of Tween 80. Mix thoroughly until the solution is clear.[4]
-
Add Aqueous Component: Slowly add the aqueous component (Saline, PBS, or ddH₂O) to the organic mixture. In this example, add 600 µL of your chosen aqueous solution. Mix well until the final solution is clear.[4]
The final composition of this vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.[4]
The following diagram illustrates the signaling pathway context for this compound as a cysteinyl leukotriene receptor antagonist.
Caption: this compound acts as an antagonist at CysLT₁ and CysLT₂ receptors.
Q4: How should I store aqueous solutions of this compound?
A4: It is generally recommended to prepare aqueous working solutions of this compound fresh for each experiment.[4] If short-term storage is necessary, keeping the solution at 4°C for no more than a week is advisable.[4] For long-term storage, it is best to store the compound as a solid at -20°C or as a stock solution in an organic solvent (e.g., DMSO) at -80°C.[4] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4]
References
Validation & Comparative
A Comparative Analysis of BAY-u 9773 and Montelukast in the Context of Asthma Models: A Review of Preclinical Data
A direct comparative study on the efficacy of BAY-u 9773 and montelukast in preclinical asthma models is not available in the current scientific literature. Available research on this compound is primarily focused on its in-vitro pharmacological characterization, with a notable absence of in-vivo efficacy data in asthma models. In contrast, montelukast, a widely prescribed asthma medication, has been extensively studied in various in-vivo asthma models. This guide, therefore, provides a comparison based on the available preclinical data for each compound, highlighting their mechanisms of action and summarizing key experimental findings.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Both this compound and montelukast are antagonists of cysteinyl leukotriene (CysLT) receptors, which play a crucial role in the pathophysiology of asthma. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment in the airways.
Montelukast is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT₁) .[1] By blocking the action of LTD₄ at this receptor, montelukast effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
This compound is described as a non-selective antagonist of CysLT receptors, with activity at both CysLT₁ and CysLT₂ receptors . This dual antagonism could theoretically offer a broader inhibition of leukotriene-mediated effects.
The following diagram illustrates the leukotriene signaling pathway and the points of intervention for both compounds.
Caption: Leukotriene signaling pathway and drug targets.
Efficacy Data for this compound: In-Vitro Pharmacological Profile
The available data for this compound comes from in-vitro studies using isolated smooth muscle tissues. These studies characterize its antagonist activity at CysLT receptors.
| Preparation | Agonist | Parameter | Value | Receptor Target(s) |
| Guinea Pig Lung Parenchyma | Leukotriene D₄ | pA₂ | 6.8 - 7.4 | CysLT₁ |
| Guinea Pig Ileum | Leukotriene C₄ | pA₂ | 6.1 | CysLT₂ |
| Guinea Pig Lung Homogenate | [³H]Leukotriene D₄ | pKi | 7.0 | CysLT₁ |
Experimental Protocols: In-Vitro Antagonist Activity Assessment
A typical experimental workflow for determining the in-vitro antagonist activity of a compound like this compound involves the following steps:
Caption: In-vitro antagonist activity experimental workflow.
The protocol generally includes:
-
Tissue Preparation: Isolation of smooth muscle tissue, such as guinea pig trachea or lung parenchyma.
-
Organ Bath Setup: The isolated tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., LTD₄ or LTC₄) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (this compound) for a defined period.
-
Repeat Concentration-Response Curve: The concentration-response curve to the agonist is repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA₂, a measure of the antagonist's potency.
Efficacy Data for Montelukast: A Representative In-Vivo Asthma Model
To provide a context for the type of efficacy data available for established asthma drugs, the following table summarizes representative findings for montelukast in an ovalbumin (OVA)-induced murine model of chronic asthma.[1]
| Animal Model | Treatment | Key Findings |
| OVA-induced chronic asthma in mice | Montelukast (30 mg/kg, oral, daily for 4 weeks) | - Reduced infiltration of inflammatory cells into the airways. - Decreased levels of IL-4, IL-13, and eotaxin. - Reduced mucus production. - Attenuated overexpression of profibrotic mediators (VEGF, TGF-β1, Smad3).[1] |
Experimental Protocol: Ovalbumin-Induced Murine Model of Chronic Asthma
This model is widely used to mimic the inflammatory and remodeling features of human asthma.
-
Sensitization: Mice are sensitized to ovalbumin (OVA), a common allergen, typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, the mice are repeatedly challenged with OVA, usually via inhalation (aerosol) or intranasal administration, over a period of several weeks to induce a chronic inflammatory state in the lungs.
-
Treatment: A cohort of sensitized and challenged mice is treated with the test compound (e.g., oral administration of montelukast) throughout the challenge period. A control group receives a vehicle.
-
Outcome Measures: At the end of the study, various parameters are assessed to evaluate the efficacy of the treatment, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Histopathology: Examination of lung tissue sections to assess airway inflammation, mucus production, and features of airway remodeling like subepithelial fibrosis.
-
Cytokine and Chemokine Analysis: Measurement of key inflammatory mediators (e.g., IL-4, IL-5, IL-13, eotaxin) in BAL fluid or lung homogenates.
-
Airway Hyperresponsiveness (AHR): Assessment of the airway's sensitivity to bronchoconstrictors like methacholine.
-
Conclusion
While both this compound and montelukast target the cysteinyl leukotriene pathway, a direct comparison of their efficacy in asthma models is not possible due to the lack of in-vivo data for this compound. The available in-vitro data indicates that this compound is a dual antagonist of CysLT₁ and CysLT₂ receptors. In contrast, montelukast is a selective CysLT₁ receptor antagonist with well-documented efficacy in various in-vivo models of asthma, where it has been shown to reduce airway inflammation, mucus production, and airway hyperresponsiveness. Further in-vivo studies are necessary to evaluate the potential therapeutic efficacy of this compound in asthma and to allow for a direct comparison with established treatments like montelukast.
References
A Comparative Guide to CysLT Receptor Antagonists: BAY-u 9773 vs. Zafirlukast
In the landscape of pharmacological research, particularly in studies involving inflammatory pathways, the selection of appropriate antagonist compounds is critical. Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a significant role in the pathophysiology of various inflammatory diseases, most notably asthma. Their effects are mediated through two main G protein-coupled receptors: CysLT1 and CysLT2. This guide provides a detailed comparison of two key CysLT receptor antagonists, BAY-u 9773 and zafirlukast, to assist researchers in selecting the optimal tool for their experimental needs.
Overview of this compound and Zafirlukast
Zafirlukast is a well-established and clinically approved drug for the maintenance treatment of asthma.[1] It functions as a potent, selective, and competitive antagonist of the CysLT1 receptor.[2][3][4] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes, particularly leukotriene D4 (LTD4) and leukotriene E4 (LTE4), at the CysLT1 receptor, thereby reducing bronchoconstriction and inflammation.[3][4]
This compound , in contrast, is primarily a research tool and is characterized as a non-selective antagonist of the CysLT receptors. It exhibits comparable affinity for both the CysLT1 and CysLT2 receptor subtypes.[5] This dual antagonism makes this compound a valuable compound for investigating the distinct and overlapping roles of the two CysLT receptors in various physiological and pathological processes.
Quantitative Comparison of Receptor Antagonism
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and zafirlukast at the CysLT1 and CysLT2 receptors. It is important to note that these values are derived from different studies and experimental systems, which may influence direct comparability.
| Antagonist | Receptor | Parameter | Value | Species/System | Reference |
| This compound | CysLT1 | pKi | 7.0 | Guinea Pig Lung Homogenate | [5] |
| CysLT1 | pA2 | 6.8 - 7.4 | Various Smooth Muscle Preparations | [5] | |
| CysLT2 | pA2 | 6.8 - 7.7 | Various Smooth Muscle Preparations | [5] | |
| CysLT2 | pA2 | 6.1 | Guinea Pig Ileum | [6] | |
| Zafirlukast | CysLT1 | Ki | 0.34 nM | Guinea Pig Lung Membranes | [2] |
| CysLT1 | Ki | 1.1 - 3.7 nM | Human Lung Membranes | [2] | |
| CysLT1 | IC50 | 0.6 µM | Guinea Pig Trachea (Mucus Secretion) | ||
| CysLT2 | - | No significant antagonism reported | - | [1][7] |
Signaling Pathways and Antagonist Action
The activation of CysLT1 and CysLT2 receptors by their endogenous ligands (LTC4, LTD4, LTE4) initiates intracellular signaling cascades that lead to various cellular responses, including smooth muscle contraction and inflammation. The diagram below illustrates these pathways and the points of intervention for this compound and zafirlukast.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a compound for the CysLT1 receptor.[8][9]
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig lung) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.[8]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound (this compound or zafirlukast).[9]
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for CysLT Receptor Function
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key downstream event in CysLT receptor signaling.[10][11]
Methodology:
-
Cell Preparation: Culture cells endogenously expressing or recombinantly overexpressing CysLT1 or CysLT2 receptors. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Antagonist Incubation: Incubate the dye-loaded cells with various concentrations of the antagonist (this compound or zafirlukast).
-
Agonist Stimulation: Add a known CysLT receptor agonist (e.g., LTD4 for CysLT1, LTC4 for CysLT2) to the cells.[10]
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration in real-time.
-
Data Analysis: Quantify the inhibitory effect of the antagonist on the agonist-induced calcium signal to determine its potency (e.g., IC50 or pA2 value).
Conclusion: Which is the Better Antagonist?
The determination of which antagonist is "better" is entirely dependent on the research objective.
-
For selective CysLT1 antagonism: Zafirlukast is the superior choice. Its high potency and selectivity for the CysLT1 receptor make it an excellent tool for isolating the specific functions of this receptor subtype in experimental systems.[2][7] Its clinical relevance also provides a translational context to the research findings.
-
For dual CysLT1/CysLT2 antagonism: This compound is the appropriate antagonist. Its ability to block both CysLT1 and CysLT2 receptors with similar potency allows for the investigation of the combined roles of these receptors.[5] It can also be used in conjunction with a selective CysLT1 antagonist like zafirlukast to dissect the specific contributions of the CysLT2 receptor.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 5. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of BAY-u 9773 for Cysteinyl Leukotriene Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-u 9773's selectivity for cysteinyl leukotriene (CysLT) receptors against other G-protein coupled receptors (GPCRs). The information presented herein is based on publicly available experimental data to assist researchers in evaluating its suitability for their studies.
Executive Summary
Data Presentation
The following tables summarize the binding affinities and functional antagonist potencies of this compound and other key CysLT receptor antagonists.
Table 1: Binding Affinity of CysLT Receptor Antagonists
| Compound | Receptor | Ki (nM) | pKi | Species | Radioligand | Reference |
| This compound | CysLT1 | ~100 | 7.0 ± 0.1 | Guinea Pig | [3H]LTD4 | [3] |
| This compound | CysLT2 | - | - | - | - | - |
| Montelukast | CysLT1 | - | - | Human | - | - |
| Zafirlukast | CysLT1 | - | - | Human | - | - |
| Pranlukast | CysLT1 | - | - | Human | - | - |
Note: Specific Ki values for this compound at CysLT2 and for all compounds at a wider range of GPCRs from a single comprehensive screening panel are not publicly available. The pKi for this compound was reported from competitive binding assays against [3H]leukotriene D4 in guinea-pig lung homogenates.
Table 2: Functional Antagonist Potency of CysLT Receptor Antagonists
| Compound | Receptor | pA2 | Assay System | Reference |
| This compound | CysLT1 ('typical') | 6.8 - 7.4 | Various smooth muscle preparations | [3] |
| This compound | CysLT2 ('atypical') | 6.8 - 7.7 | Various smooth muscle preparations | [3] |
| This compound | CysLT2 | 6.1 | Guinea-pig ileum longitudinal muscle (LTC4-induced contraction) | [4] |
| Montelukast | CysLT1 | - | - | - |
| Zafirlukast | CysLT1 | - | - | - |
| Pranlukast | CysLT1 | - | - | - |
Note: The terms 'typical' and 'atypical' CysLT receptors were used in earlier literature, with 'typical' largely corresponding to CysLT1 and 'atypical' to CysLT2.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound to CysLT receptors.[5][6]
1. Membrane Preparation:
-
Tissues or cells expressing the target CysLT receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]LTD4 for CysLT1) with the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete for binding with the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent, unlabeled ligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by a CysLT receptor agonist.[7][8][9]
1. Cell Culture and Dye Loading:
-
Cells endogenously expressing or recombinantly overexpressing the target CysLT receptor are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. This is typically done for 30-60 minutes at 37°C.
2. Compound Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
The cells are then incubated with various concentrations of the antagonist (e.g., this compound) for a predetermined period.
3. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A solution of a CysLT receptor agonist (e.g., LTD4 or LTC4) is added to the wells to stimulate the receptor.
-
The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
The peak fluorescence response following agonist addition is determined for each concentration of the antagonist.
-
The data is normalized to the response in the absence of the antagonist (0% inhibition) and the baseline fluorescence (100% inhibition).
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated by fitting the data to a dose-response curve.
-
The Schild regression analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Mandatory Visualization
References
- 1. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating CysLT1 and CysLT2 Receptor-Mediated Effects Using BAY-u 9773: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-u 9773 and other receptor antagonists used to differentiate the signaling and physiological effects mediated by the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This document outlines the pharmacological properties of these compounds, details key experimental protocols for their use, and visualizes the underlying signaling pathways and experimental logic.
Introduction to CysLT Receptors and this compound
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators involved in inflammatory and allergic responses. Their effects are mediated through at least two G protein-coupled receptors (GPCRs), CysLT1 and CysLT2. While both receptors are activated by cysteinyl leukotrienes, they exhibit distinct pharmacological profiles and downstream signaling pathways. Differentiating the specific contributions of each receptor subtype is crucial for understanding disease pathophysiology and for the development of targeted therapeutics.
This compound is a non-selective CysLT receptor antagonist, exhibiting comparable affinity for both CysLT1 and CysLT2 receptors.[1][2][3][4] This property makes it a valuable pharmacological tool to investigate the combined effects of CysLT receptor activation. When used in conjunction with selective CysLT1 receptor antagonists, such as montelukast or zafirlukast, researchers can effectively isolate and characterize CysLT2 receptor-mediated responses.
Comparative Pharmacology of CysLT Receptor Antagonists
The following table summarizes the binding affinities and antagonist potencies of this compound and other key CysLT receptor antagonists. This data is essential for designing experiments to selectively block one or both receptor subtypes.
| Compound | Target Receptor(s) | Antagonist Potency (pA₂ or pKᵢ) / IC₅₀ | Reference(s) |
| This compound | CysLT1 and CysLT2 | pA₂: 6.8-7.4 (CysLT1), 6.8-7.7 (CysLT2); pKᵢ: 7.0 | [5][6] |
| Montelukast | CysLT1 (selective) | Kᵢ: ~0.18 nM (guinea pig lung) | [7] |
| Zafirlukast | CysLT1 (selective) | Kᵢ: ~2x greater affinity than LTD₄ | [8] |
| Pranlukast | CysLT1 (selective) | Kᵢ: ~0.99 nM (guinea pig lung) | [7] |
| HAMI3379 | CysLT2 (selective) | IC₅₀: 3.8 nM (LTD₄-induced), 4.4 nM (LTC₄-induced) for CysLT2; >10,000 nM for CysLT1 | [9][10] |
| BayCysLT2 | CysLT2 (selective) | Potent and selective CysLT2 antagonist | [11] |
Experimental Protocols
To effectively differentiate between CysLT1 and CysLT2 receptor-mediated effects, a combination of in vitro assays is often employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabelled compounds (like this compound or selective antagonists) to the CysLT1 and CysLT2 receptors by measuring their ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells recombinantly expressing either human CysLT1 or CysLT2 receptors. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LTD₄), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Both CysLT1 and CysLT2 receptors are known to couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i) upon activation. This assay measures this change in [Ca²⁺]i.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the CysLT receptor of interest in a 96-well plate. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with either vehicle, this compound, a selective CysLT1 antagonist, or a combination thereof for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a CysLT receptor agonist (e.g., LTD₄ or LTC₄) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of the antagonists to determine their inhibitory effect. An IC₅₀ value can be calculated by plotting the inhibition of the calcium response against the antagonist concentration.
Inositol Phosphate Accumulation Assay
Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of inositol phosphates.
Protocol:
-
Cell Labeling: Culture cells expressing the CysLT receptor of interest and label them overnight with myo-[³H]-inositol.
-
Assay Setup: Wash the cells to remove unincorporated [³H]-inositol. Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired antagonist(s).
-
Agonist Stimulation: Add the CysLT receptor agonist and incubate for a specific time (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separation and Quantification: Separate the total inositol phosphates from free inositol using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Compare the amount of inositol phosphate accumulation in antagonist-treated cells to that in vehicle-treated cells to determine the inhibitory effect of the antagonists.
Mandatory Visualizations
Signaling Pathways of CysLT1 and CysLT2 Receptors
Caption: Signaling pathways of CysLT1 and CysLT2 receptors.
Experimental Workflow for Differentiating CysLT1 and CysLT2 Effects
Caption: Workflow to differentiate CysLT1 and CysLT2 effects.
Logical Relationship of Antagonist Action
Caption: Logical action of antagonists on CysLT receptors.
Conclusion
The non-selective antagonist this compound serves as an indispensable tool for elucidating the distinct roles of CysLT1 and CysLT2 receptors. By employing a strategic combination of this compound with selective CysLT1 antagonists and utilizing the robust experimental protocols detailed in this guide, researchers can effectively dissect the complex signaling and physiological functions of each receptor subtype. This approach is fundamental for advancing our understanding of inflammatory and allergic diseases and for the development of more effective and targeted therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|CAS 154978-38-8|DC Chemicals [dcchemicals.com]
- 5. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of BAY-u 9773 with selective CysLT1 antagonists like MK-571.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent cysteinyl leukotriene (CysLT) receptor antagonists: BAY-u 9773 and MK-571. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators involved in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects are mediated through CysLT receptors, primarily CysLT₁ and CysLT₂. Understanding the pharmacological differences between antagonists targeting these receptors is crucial for advancing research and developing novel therapeutics.
Executive Summary
This comparison reveals the distinct pharmacological profiles of this compound and MK-571. MK-571 is a potent and highly selective antagonist of the CysLT₁ receptor . In contrast, This compound is a non-selective antagonist with comparable affinity for both CysLT₁ and CysLT₂ receptors .[1][2][3] This fundamental difference in receptor selectivity dictates their utility in research and potential therapeutic applications. While MK-571 is an invaluable tool for specifically probing CysLT₁-mediated pathways, this compound serves as a broader antagonist to investigate the combined roles of CysLT₁ and CysLT₂.
Data Presentation: Pharmacological Profile Comparison
The following tables summarize the quantitative pharmacological data for this compound and MK-571, compiled from various in vitro studies.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| MK-571 | CysLT₁ | Guinea Pig Lung Membranes | [³H]LTD₄ | 0.22 | [4] |
| CysLT₁ | Human Lung Membranes | [³H]LTD₄ | 2.1 | [4] | |
| This compound | CysLT₁ | Guinea Pig Lung Homogenate | [³H]LTD₄ | 100 (pKi 7.0 ± 0.1) | [5] |
Table 2: Functional Antagonist Potency (pA₂ and IC₅₀ values)
| Compound | Assay | Tissue/Cell Line | Agonist | pA₂ Value | IC₅₀ (nM) | Reference |
| MK-571 | Tracheal Contraction | Guinea Pig | LTD₄ | 9.4 | [4][6] | |
| Ileum Contraction | Guinea Pig | LTD₄ | 10.5 | [4][6] | ||
| Tracheal Contraction | Human | LTD₄ | 8.5 | [4] | ||
| [³H]LTC₄ Binding | Guinea Pig Lung | LTC₄ | 23,000 | [4] | ||
| This compound | 'Typical' CysLT Receptors | Various Smooth Muscle | LTC₄/LTD₄ | 6.8 - 7.4 | [5] | |
| 'Atypical' CysLT Receptors | Various Smooth Muscle | LTC₄/LTD₄ | 6.8 - 7.7 | [5] | ||
| CysLT₁ & CysLT₂ | Approx. equal | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. Disclaimer: These protocols are synthesized from multiple sources, and some specific details may vary between laboratories. They are intended to provide a comprehensive overview of the experimental procedures.
Radioligand Binding Assay for CysLT₁ Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the CysLT₁ receptor.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig or human lung) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged at low speed to remove debris.[7]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Protein concentration is determined using a standard method like the BCA assay.[7]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[7]
-
To each well, add the membrane preparation, the radioligand (e.g., [³H]LTD₄), and varying concentrations of the competitor compound (this compound or MK-571).[7]
-
For non-specific binding control wells, a high concentration of an unlabeled CysLT₁ antagonist is added.
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]
-
The filters are washed multiple times with ice-cold wash buffer.[7]
-
The filters are dried, and a scintillation cocktail is added.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Guinea Pig Tracheal Ring Contraction Assay
This functional assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT receptor agonist.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).[8][9]
-
The trachea is cleaned of connective tissue and cut into rings (4-5 mm in length).[8][9]
-
The rings are suspended in organ baths containing the gassed (95% O₂ / 5% CO₂) physiological salt solution at 37°C.[8][9]
2. Equilibration and Pre-contraction:
-
The tracheal rings are attached to force-displacement transducers to measure isometric tension.
-
The rings are allowed to equilibrate under a resting tension (e.g., 1.5 g) for a period of time (e.g., 60 minutes), with periodic washing.[9]
-
The smooth muscle is pre-contracted with an agent like acetylcholine or methacholine to a submaximal level.[8]
3. Antagonist and Agonist Addition:
-
The antagonist (this compound or MK-571) is added to the organ bath at various concentrations and allowed to incubate.
-
A cumulative concentration-response curve to a CysLT agonist (e.g., LTD₄) is then generated by adding increasing concentrations of the agonist to the bath.
4. Data Analysis:
-
The contractile responses are recorded and plotted against the agonist concentration.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis. A linear Schild plot with a slope not significantly different from unity suggests competitive antagonism.
Mandatory Visualizations
CysLT₁ Receptor Signaling Pathway
The CysLT₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[10] Upon activation by its ligand (e.g., LTD₄), it initiates a cascade of intracellular events leading to cellular responses such as smooth muscle contraction and inflammation.
Caption: CysLT₁ receptor signaling cascade and points of antagonist action.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT₁ receptor.
Caption: Workflow for a CysLT₁ receptor competitive binding assay.
Conclusion
The choice between this compound and MK-571 is contingent upon the specific research question. For studies aiming to isolate the effects of CysLT₁ receptor activation, the high selectivity of MK-571 makes it the superior tool. However, when investigating the broader physiological or pathological roles of cysteinyl leukotrienes that may involve both CysLT₁ and CysLT₂ receptors, the non-selective profile of this compound is more appropriate. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
Unveiling the Selectivity of BAY-u 9773: A Comparative Guide to its Cross-Reactivity with Lipid Mediator Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of BAY-u 9773's activity at its primary targets, the cysteinyl leukotriene (CysLT) receptors, versus other key lipid mediator receptors. The data presented herein is compiled from publicly available scientific literature to aid in the objective assessment of this compound's performance.
This compound is widely recognized as a potent and non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2][3] These receptors are key players in the inflammatory cascade, mediating the effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are implicated in allergic and inflammatory conditions such as asthma.[4] While its activity at CysLT receptors is well-documented, a crucial aspect for its utility as a specific research tool is its degree of cross-reactivity with other lipid mediator receptors, particularly the prostanoid receptor family (EP, DP, FP, IP, and TP).
Quantitative Comparison of Receptor Activity
The available data on the cross-reactivity of this compound with other lipid mediator receptors is limited. However, key studies have established its high affinity for CysLT receptors and a general lack of activity at other non-leukotriene receptors at concentrations up to 1 µM. One study did note an agonist effect at the thromboxane (TP) receptor at a higher concentration of 10 µM.[5]
| Target Receptor | Agonist/Antagonist Activity | pA₂ / pKᵢ (Mean ± SEM) | Concentration | Reference |
| CysLT₁ Receptor | Antagonist | 6.8 - 7.4 (pA₂) | Sub-micromolar | [1] |
| CysLT₂ Receptor | Antagonist | 6.8 - 7.7 (pA₂) | Sub-micromolar | [1] |
| Non-Leukotriene Receptors | No Effect | Not Applicable | 1 µM | [1] |
| Thromboxane (TP) Receptor | Agonist | Not Reported | 10 µM | [5] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures involved in assessing the cross-reactivity of this compound, the following diagrams are provided.
Caption: CysLT and TP receptor signaling pathways.
References
- 1. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist activities of the leukotriene analogue BAY u9773 in guinea pig lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomarker.hu [biomarker.hu]
Unveiling the Competitive Antagonism of BAY-u 9773 at Cysteinyl Leukotriene Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-u 9773's performance as a cysteinyl leukotriene (CysLT) receptor antagonist, juxtaposed with other relevant compounds. Experimental data is presented to objectively demonstrate its competitive antagonism at both CysLT1 and CysLT2 receptor subtypes, a key differentiator from more selective antagonists.
Comparative Antagonist Potency at CysLT Receptors
The following table summarizes the antagonist potency of this compound in comparison to other well-known CysLT receptor antagonists, such as Montelukast and Zafirlukast. The data highlights the non-selective profile of this compound, exhibiting comparable activity at both CysLT1 and CysLT2 receptors. In contrast, Montelukast and Zafirlukast are highly selective for the CysLT1 receptor.[1]
| Compound | Receptor Subtype | Potency (IC50, nM) | Potency (pA2/pKi) | Tissue/Assay System |
| This compound | CysLT1 | ~5000 | 7.0 ± 0.1 (pKi) | Guinea-pig lung homogenate[2] |
| CysLT2 | 18.3 ± 1.1 (vs LTD4) | 6.1 (pA2) | Guinea-pig ileum[3] | |
| 19.5 ± 3.8 (vs LTC4) | CysLT2 receptor reporter cells[4] | |||
| Montelukast | CysLT1 | - | High Potency | Human Bronchial Epithelia[5] |
| CysLT2 | Low Potency | Low Potency | Recombinant CysLT2 Receptor[1] | |
| Zafirlukast | CysLT1 | - | High Potency | Human Bronchial Epithelia[5] |
| CysLT2 | Low Potency | Low Potency | Recombinant CysLT2 Receptor[1] |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at CysLT receptors. This is evidenced by the parallel rightward shift in the concentration-response curves of CysLT receptor agonists, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), in the presence of increasing concentrations of this compound, without a reduction in the maximum response.[3] Schild plot analysis of this interaction yields a slope that is not significantly different from unity, further confirming the competitive nature of the antagonism.[3]
In radioligand binding assays, this compound competitively displaces the binding of [3H]leukotriene D4 to guinea-pig lung homogenates, which are rich in CysLT1 receptors.[2] This direct competition for the same binding site as the endogenous ligands is the hallmark of competitive antagonism.
Signaling Pathways and Antagonism
The following diagram illustrates the signaling pathway of CysLT receptors and the point of intervention for competitive antagonists like this compound.
Caption: CysLT receptor signaling and competitive antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to a receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., guinea-pig lung) known to express CysLT receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend to a final protein concentration.[2]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT ligand (e.g., [3H]LTD4), and varying concentrations of the unlabeled antagonist (e.g., this compound).[6]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[6][7]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).[2]
Functional Assay: Isolated Tissue Contraction (Schild Analysis)
This assay measures the functional consequence of receptor antagonism, such as the inhibition of smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate a smooth muscle tissue known to respond to CysLTs (e.g., guinea-pig ileum longitudinal muscle) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[3][8]
-
Baseline Response: After an equilibration period, generate a cumulative concentration-response curve for a CysLT agonist (e.g., LTC4) to establish a baseline.[8]
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Shifted Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, this plot should be linear with a slope of 1. The x-intercept provides the pA2 value, a measure of antagonist potency.[3][9]
Experimental Workflow for Determining Competitive Antagonism
The following diagram outlines the logical workflow for characterizing a compound as a competitive antagonist.
Caption: Workflow for confirming competitive antagonism.
Conclusion
The experimental evidence strongly supports the classification of this compound as a competitive antagonist at CysLT receptors. Its key distinguishing feature is its non-selective antagonism of both CysLT1 and CysLT2 receptors.[10][11][12][13] This profile makes this compound a valuable pharmacological tool for investigating the distinct and overlapping roles of these two receptor subtypes in various physiological and pathophysiological processes. In contrast, the high selectivity of compounds like Montelukast and Zafirlukast for the CysLT1 receptor makes them suitable for therapeutic applications targeting this specific pathway, but less informative for studying CysLT2-mediated effects.[1]
References
- 1. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schild equation - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Leukotriene Receptors [sigmaaldrich.com]
- 13. This compound | TargetMol [targetmol.com]
Evaluating Species-Specific Differences in BAY-u 9773 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cysteinyl leukotriene (CysLT) receptor antagonist BAY-u 9773 with other commercially available antagonists. The information presented herein is intended to assist researchers in selecting the appropriate tools for their specific experimental needs, with a focus on understanding the species-specific activity profiles of these compounds.
Introduction to this compound and Cysteinyl Leukotriene Receptors
This compound is a potent and non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma.[3] Their effects are mediated through the activation of CysLT1 and CysLT2 receptors, which are G-protein coupled receptors. While the CysLT1 receptor is the primary target for currently marketed anti-asthmatic drugs, the CysLT2 receptor is also implicated in inflammatory and cardiovascular responses. The non-selective nature of this compound makes it a valuable research tool for investigating the combined roles of both CysLT1 and CysLT2 receptors.
Comparative Analysis of Antagonist Potency
The following table summarizes the available quantitative data on the potency of this compound and other common CysLT receptor antagonists across different species. It is important to note that the majority of the detailed pharmacological characterization of this compound has been conducted in guinea pig models.
Table 1: Comparative Potency of CysLT Receptor Antagonists
| Compound | Receptor Target(s) | Parameter | Species | Tissue/Cell Line | Value | Reference |
| This compound | CysLT1 & CysLT2 | pA2 | Guinea Pig | Various smooth muscle | 6.8 - 7.7 | [4] |
| CysLT1 | pKi | Guinea Pig | Lung homogenate | 7.0 ± 0.1 | [4] | |
| CysLT2 | EC50 (partial agonist) | Human | Recombinant cell line | 69.5 nM | [5] | |
| Montelukast | CysLT1 | Ki | Human | Lung membranes | ~1-2 nM | [6] |
| CysLT1 | Ki | Guinea Pig | Lung membranes | ~1-2 nM | [6] | |
| Zafirlukast | CysLT1 | Ki | Human | Lung membranes | ~1-2 nM | [6] |
| CysLT1 | Ki | Guinea Pig | Lung membranes | ~1-2 nM | [6] | |
| CysLT1 | IC50 | Guinea Pig | Tracheal mucus secretion | 0.6 µM | [4] | |
| Pranlukast | CysLT1 | pKB | Guinea Pig | Trachea | 7.0 | [4] |
| CysLT1 | IC50 | Guinea Pig | Tracheal mucus secretion | 0.3 µM | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki). IC50 is the concentration of an inhibitor that reduces the response by 50%. EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key in vitro assays used to characterize CysLT receptor antagonists.
Isolated Smooth Muscle Contraction Assay
This assay is a classical pharmacological method to determine the potency of receptor antagonists.[3]
1. Tissue Preparation:
- Tracheal rings or strips are dissected from the desired species (e.g., guinea pig).
- The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
- Tissues are placed under an optimal resting tension and allowed to equilibrate for a specified period.
2. Experimental Procedure:
- A cumulative concentration-response curve to a CysLT receptor agonist (e.g., LTD4) is established to determine the baseline response.
- The tissues are washed and allowed to return to baseline.
- Tissues are then incubated with the antagonist (e.g., this compound) at a specific concentration for a defined period.
- A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
- This procedure is repeated with different concentrations of the antagonist.
3. Data Analysis:
- The magnitude of the rightward shift in the agonist concentration-response curve is used to calculate the pA2 value of the antagonist using a Schild plot analysis.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
1. Membrane Preparation:
- Tissues (e.g., lung) or cells expressing the target receptor are homogenized in a suitable buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- A fixed concentration of a radiolabeled CysLT receptor ligand (e.g., [3H]LTD4) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the incubation mixture.
- The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation and Counting:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for CysLT Receptor Antagonist Evaluation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of cysteinyl leukotriene signaling, particularly due to its non-selective antagonism of both CysLT1 and CysLT2 receptors. The available data, primarily from guinea pig studies, demonstrates its potent antagonist activity. When compared to selective CysLT1 antagonists such as montelukast, zafirlukast, and pranlukast, this compound offers a broader inhibitory profile. However, researchers should be mindful of the potential for species-specific differences in its activity and the limited availability of comparative data in species other than guinea pigs. The experimental protocols provided in this guide offer a foundation for further characterization of this compound and other CysLT receptor antagonists in various species and experimental models.
References
- 1. karger.com [karger.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cysteinyl leukotriene receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Reproducibility of BAY-u 9773's effects across different research laboratories.
An objective analysis of the experimental data surrounding the cysteinyl leukotriene receptor antagonist, BAY-u 9773, reveals a consistent pharmacological profile across different laboratories, although a direct reproduction of identical experiments is not explicitly documented in the available literature. This guide provides a comparative overview of key studies, their methodologies, and the reported effects of this compound, alongside data for alternative CysLT receptor antagonists.
This compound is a non-selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, and has been utilized in numerous in vitro and in vivo studies to investigate the role of these receptors in inflammatory responses, particularly in the context of asthma and airway hyperresponsiveness.[1] Its effects have been characterized by several independent research groups, and this guide aims to synthesize their findings to assess the reproducibility of its pharmacological actions.
Comparative Analysis of In Vitro Studies
The primary in vitro effect of this compound is the antagonism of smooth muscle contraction induced by cysteinyl leukotrienes. Two key studies from different laboratories provide a basis for comparing its potency.
| Parameter | Tudhope et al. (1994)[2] | Wikström Jonsson et al. (1998)[3] |
| Preparation | Guinea pig trachea, guinea pig lung parenchyma | Guinea pig lung parenchyma |
| Agonist | Leukotriene D4 (LTD4) | Leukotriene D4 (LTD4) |
| pA2 value | 6.8 - 7.4 | Not explicitly reported as pA2, but showed concentration-dependent inhibition |
| pKi value | 7.0 ± 0.1 (against [3H]LTD4 binding in guinea pig lung homogenate) | Not Reported |
| Observed Effect | Competitive antagonism of LTD4-induced contractions. | Partial inhibition of LTD4-induced contraction. Also noted agonist activity at higher concentrations. |
Note: While both studies demonstrate an antagonistic effect of this compound against LTD4, the reported potency and nature of the antagonism show some variation. This could be attributed to differences in experimental protocols, such as tissue preparation and buffer compositions. A direct comparison is limited by the different parameters reported.
In Vivo Studies in Animal Models
This compound has been investigated in animal models of asthma, primarily in guinea pigs, a species known to have a respiratory system with similarities to humans.
| Study | Animal Model | Key Findings with this compound |
| Muraki et al. (2011) | OVA-sensitized guinea pigs (model of allergic asthma) | This compound was used as a tool to investigate the dual role of CysLT1/2 receptors. |
The study by Muraki and colleagues utilized this compound to explore the combined effects of CysLT1 and CysLT2 receptor antagonism. While not a direct replication of earlier in vitro work, it demonstrates the consistent application of this compound as a dual antagonist in a relevant disease model.
Comparison with Alternative CysLT Receptor Antagonists
Several other CysLT receptor antagonists are commercially available and have been extensively studied. The table below provides a comparison of their receptor selectivity.
| Compound | Receptor Selectivity | Key Characteristics |
| This compound | Non-selective (CysLT1 and CysLT2) | Used as a research tool to study the combined effects of CysLT1 and CysLT2 antagonism.[1] |
| Montelukast | Selective CysLT1 antagonist | Widely used clinically for the treatment of asthma and allergic rhinitis.[4] |
| Zafirlukast | Selective CysLT1 antagonist | Another clinically approved CysLT1 antagonist for asthma management.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproduction of scientific findings. Below are summaries of the methodologies employed in the key studies cited.
In Vitro Smooth Muscle Contraction Assay (based on Tudhope et al., 1994)
-
Tissue Preparation: Guinea pig trachea or lung parenchyma strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Contraction Measurement: Changes in tissue tension are recorded using isometric force transducers.
-
Experimental Procedure: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves to a CysLT agonist (e.g., LTD4) are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Radioligand Binding Assay (based on Tudhope et al., 1994)
-
Preparation of Membranes: Homogenates of guinea pig lung tissue are prepared and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: Membranes are incubated with a radiolabeled CysLT receptor ligand (e.g., [3H]LTD4) in the presence of varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of CysLT receptors and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro smooth muscle contraction assays.
Conclusion
The available scientific literature indicates that the effects of this compound as a non-selective CysLT receptor antagonist are reproducible in principle across different research laboratories. While direct replication studies are not apparent, independent investigations using similar in vitro and in vivo models consistently demonstrate its ability to antagonize cysteinyl leukotriene-induced responses. Variations in reported potency and specific experimental outcomes are likely attributable to differences in methodologies. For researchers planning to use this compound, it is recommended to carefully consider the specific experimental conditions and to consult the detailed protocols outlined in the primary research articles.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor preferences of cysteinyl-leukotrienes in the guinea pig lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BAY-u 9773: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and a procedural framework for the safe disposal of BAY-u 9773, a non-selective antagonist of the CysLT receptors.
This compound, identified by CAS number 134733-55-4, is classified as a combustible liquid and is considered a dangerous good for transport.[1][2] Adherence to stringent disposal protocols is therefore mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the inherent characteristics of this compound. This substance is an oil that is soluble in organic solvents such as DMSO and ethanol at concentrations greater than 25 mg/ml.[3] For safe handling and storage, it is recommended to store this compound at -70°C.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must utilize appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The recommended PPE includes:
| Protective Gear | Specification |
| Eye Protection | Eyeshields or safety glasses |
| Hand Protection | Chemical-resistant gloves |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US) |
Step-by-Step Disposal Procedure
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedure is based on general best practices for the disposal of combustible and hazardous laboratory chemicals. Crucially, all disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
-
Consult Your Institutional EHS Office: Before proceeding, contact your institution's EHS office to obtain specific instructions for the disposal of this compound. They will provide guidance on approved waste streams and licensed hazardous waste disposal vendors.
-
Prepare for Disposal:
-
Ensure all required PPE is worn correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Waste Collection:
-
Collect waste this compound, including any contaminated solvents or materials, in a designated and compatible hazardous waste container. The container must be chemically resistant to the substance and its solvent.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "6(R)-(4-Carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid".
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area away from heat sources and incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or the designated hazardous waste disposal vendor to schedule a pickup of the waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling BAY-u 9773
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational information for the handling of BAY-u 9773 (CAS No. 154978-38-8), a non-selective antagonist of the cysteinyl leukotriene receptors (CysLT1 and CysLT2). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of significant exposure, chemical-resistant apron and boots are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To prevent inhalation which can cause respiratory tract irritation. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended long-term storage temperature is -20°C.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a laboratory chemical, it should be disposed of as hazardous waste.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix with other waste streams. Keep this compound waste separate.
-
Containerization: Place waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3][4][5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular trash.[6]
Experimental Protocol: In Vitro Smooth Muscle Contraction Assay
This compound is a potent antagonist of CysLT receptors and can be used to study the role of cysteinyl leukotrienes in smooth muscle contraction, a key process in asthma pathophysiology. The following is a generalized protocol for a collagen gel contraction assay using human bronchial smooth muscle cells.
Objective: To assess the inhibitory effect of this compound on cysteinyl leukotriene-induced contraction of human bronchial smooth muscle cells embedded in a collagen matrix.
Methodology:
-
Cell Culture: Culture primary human bronchial smooth muscle cells in an appropriate growth medium until they reach the desired confluence.
-
Collagen Gel Preparation: Prepare a collagen suspension on ice and mix with a suspension of the smooth muscle cells.
-
Gel Polymerization: Dispense the cell-collagen mixture into wells of a culture plate and allow it to polymerize at 37°C.
-
Pre-treatment: After polymerization, detach the gels from the wells and pre-incubate them in a culture medium containing various concentrations of this compound or a vehicle control for a specified period.
-
Contraction Induction: Induce contraction by adding a CysLT receptor agonist, such as Leukotriene D4 (LTD4), to the medium.
-
Data Acquisition: Capture images of the gels at regular time intervals.
-
Analysis: Measure the area of the gels from the captured images. The degree of contraction is determined by the reduction in gel area over time. Compare the contraction in this compound-treated gels to the vehicle control to determine the inhibitory effect.
Signaling Pathway
This compound acts as an antagonist at Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2), which are G-protein coupled receptors. The binding of cysteinyl leukotrienes (like LTC4, LTD4, and LTE4) to these receptors activates downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and inflammation. This compound blocks these initial binding events.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
